O-Desmethyl Tramadol-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
873928-73-5 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3 |
Clé InChI |
UWJUQVWARXYRCG-BMJHUOGNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
Synonymes |
cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to O-Desmethyl Tramadol-d6
Introduction
O-Desmethyl Tramadol-d6 is the deuterium-labeled analogue of O-Desmethyl Tramadol (B15222) (O-DSMT), the primary active metabolite of the synthetic opioid analgesic, Tramadol.[1][2][3] Tramadol itself exerts its analgesic effects through a complex mechanism involving serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition, but its more potent opioid activity is derived from its metabolite, O-DSMT. The conversion of Tramadol to O-DSMT is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[1][4] Due to the critical role of O-DSMT in the pharmacology of Tramadol, its accurate quantification in biological matrices is essential for clinical and forensic toxicology, pharmacokinetic studies, and pain management research.[5][6]
This compound serves as an ideal internal standard for this purpose. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms, their heavier isotope.[3] This isotopic labeling renders the molecule chemically identical to the endogenous O-Desmethyl Tramadol but with a higher molecular weight. This mass difference allows for its distinct detection and quantification via mass spectrometry (MS) alongside the unlabeled analyte.[7]
Primary Use: An Internal Standard for Quantitative Analysis
The principal application of this compound is as an internal standard for the quantification of O-Desmethyl Tramadol in biological samples, such as plasma, urine, or vitreous humor, using hyphenated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8]
In quantitative analysis, an internal standard (IS) is a substance with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. The IS helps to correct for the potential loss of the analyte during sample preparation and for variations in instrument response (e.g., injection volume or ionization efficiency).[9] Because this compound is structurally and chemically almost identical to O-DSMT, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[9] By measuring the ratio of the MS signal of the analyte to the MS signal of the internal standard, highly accurate and precise quantification can be achieved.[10] This application is crucial in forensic analysis, clinical toxicology, and urine drug testing.[5]
Chemical Properties and Data
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Formal Name | rel-3-[(1R,2R)-2-[(dimethyl-d3 amino)methyl]-1-hydroxycyclohexyl]-phenol, monohydrochloride | [7] |
| Synonyms | O-Desmethyltramadol-d6, ODMT-d6 | [7] |
| Molecular Formula | C₁₅H₁₇D₆NO₂ • HCl | [7][11] |
| Molecular Weight | 291.8 g/mol | [7][11] |
| Unlabeled CAS # | 80456-81-1 | [1][3] |
| Labeled CAS # | 1261393-87-6 | [7][11] |
| Purity | >95% | [3] |
| Formulation | Typically a 1 mg/ml solution in methanol (B129727) or a neat solid | [3][7] |
| Storage Temperature | -20°C | [3][7][8] |
Metabolic Pathway of Tramadol
The metabolic conversion of Tramadol to its active metabolite O-Desmethyl Tramadol is a critical step for its analgesic efficacy. This pathway is primarily mediated by the CYP2D6 enzyme in the liver. Individuals with reduced CYP2D6 activity ("poor metabolizers") may experience diminished analgesic effects from Tramadol.[2]
Experimental Protocols
Protocol: Quantification of O-Desmethyl Tramadol in Human Plasma using LC-MS/MS
This section outlines a typical experimental methodology for the simultaneous determination of Tramadol and O-Desmethyl Tramadol in human plasma, employing this compound as an internal standard.
1. Preparation of Standards and Solutions
-
Stock Solutions: Prepare individual stock solutions of Tramadol, O-Desmethyl Tramadol, and this compound (as the internal standard, IS) in methanol at a concentration of 1 mg/mL.[12]
-
Working Standard Solutions: Create mixed working standard solutions by diluting the stock solutions with a methanol/water mixture to prepare calibration curve standards and quality control (QC) samples.[12]
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) by diluting the stock solution with methanol.[12]
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (from calibrators, QCs, or unknown samples) into a microcentrifuge tube.[13]
-
Add a small, fixed volume of the internal standard working solution to each tube.
-
Add a protein precipitating agent, such as three volumes of acetonitrile, to each tube.[13]
-
Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reverse-phase C18 column (e.g., Aquasil C18, 100mm x 2.1mm, 5µm) is commonly used.[13]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.15% formic acid in water) is typical.[10][14]
-
Flow Rate: A flow rate of around 0.5 - 1.0 mL/min is generally applied.[14]
-
Injection Volume: Typically 10-20 µL.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode is used.[10][13]
4. Data Acquisition and Analysis
-
Monitor the specific precursor-to-product ion transitions (m/z) for O-Desmethyl Tramadol and this compound.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the prepared calibrators. A weighted linear regression is often applied.[14]
-
Quantify the O-Desmethyl Tramadol concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Quantitative Data from Analytical Methods
The following table summarizes typical parameters from validated LC-MS/MS methods for the quantification of O-Desmethyl Tramadol (ODT) using its deuterated internal standard.
| Parameter | O-Desmethyl Tramadol (ODT) | This compound (IS) | Source(s) |
| Precursor Ion (m/z) | 250.2 | 256.2 (or 270.2 for Tramadol-d6) | [10][15] |
| Product Ion (m/z) | 58.2 | 64.1 (for Tramadol-d6) | [10][15] |
| Linearity Range (ng/mL) | 0.5 - 320 | N/A | [10][13] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 2.5 | N/A | [10][13] |
| Intra-day Precision (%RSD) | < 10.2% | N/A | [10] |
| Inter-day Precision (%RSD) | < 10.2% | N/A | [10] |
| Accuracy (%) | 89.2% - 106.2% | N/A | [10] |
| Extraction Recovery (%) | 85.5% - 106.3% | N/A | [10] |
Note: Specific ion transitions for this compound can vary based on the specific labeled positions and the instrument used. The values for the internal standard (IS) provided in the source often refer to Tramadol-d6, which is also commonly used.[10]
Conclusion
This compound is an indispensable tool for researchers, clinical chemists, and forensic toxicologists. Its primary role as a stable isotope-labeled internal standard enables the highly accurate, precise, and reliable quantification of O-Desmethyl Tramadol, the principal active metabolite of Tramadol. The use of this reference material in validated analytical methods, particularly LC-MS/MS, is fundamental to understanding the pharmacokinetics of Tramadol, ensuring patient safety, and providing definitive results in toxicological investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desmetramadol - Wikipedia [en.wikipedia.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Human Metabolome Database: Showing metabocard for O-Desmethyltramadol (HMDB0060997) [hmdb.ca]
- 5. O-Desmethyl-cis-tramadol-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. wjbphs.com [wjbphs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. O-Desmethyl-cis-tramadol-d6 (hydrochloride) (CRM) - Labchem Catalog [labchem.com.my]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 12. academic.oup.com [academic.oup.com]
- 13. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to O-Desmethyl Tramadol-d6: Sourcing, Analysis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of O-Desmethyl Tramadol-d6, a key analytical internal standard for its active parent compound, O-Desmethyl Tramadol (B15222). This document covers reliable suppliers, pricing information, detailed experimental protocols for its use in analytical chemistry, and a review of the relevant biological pathways.
Sourcing and Procurement of this compound
This compound is primarily available as a certified reference material (CRM) for research and forensic use. It is typically supplied as a solution in methanol (B129727) at a concentration of 100 µg/mL or as a neat solid. The following table summarizes publicly available information from various suppliers. Please note that pricing and availability are subject to change and may not be publicly listed for all vendors. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
| Supplier | Product Description | Catalog Number (Example) | Purity/Form | Quantity | Price (USD) |
| Sigma-Aldrich | O-Desmethyl-cis-tramadol-D6 hydrochloride solution | D-058-1ML | Certified Reference Material, 100 µg/mL in methanol (as free base) | 1 mL | $215.25 (List Price: $287.00)[1] |
| Cerilliant (a MilliporeSigma brand) | O-Desmethyl-cis-tramadol-D6 HCl | D-058-1ML | Certified Reference Material, 100 µg/mL in methanol (as free base) | 1 mL | $287.00[2] |
| Cayman Chemical | O-Desmethyl-cis-tramadol-d6 (hydrochloride) (CRM) | 42181 | Certified Reference Material, 100 µg/mL in methanol | 100 µg | Inquire for price |
| LGC Standards | This compound Hydrochloride | TRC-D294743 | Neat | 1 mg, 10 mg | Inquire for price[3] |
| MedChemExpress | This compound | HY-109054S | Neat | 1 mg, 5 mg | Inquire for price |
| United States Biological | This compound | D3220-90X | ~90% solid | 1 mg | Inquire for price[4] |
| Pharmaffiliates | This compound | PA STI 028800 | White to Off-White Solid | Not specified | Inquire for price[5] |
Biological Pathways and Mechanism of Action
O-Desmethyl Tramadol is the primary active metabolite of the analgesic drug Tramadol. The deuterated form, this compound, serves as an ideal internal standard for its quantification in biological matrices due to its identical chemical properties and distinct mass.
Metabolic Pathway of Tramadol
Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The O-demethylation of tramadol to O-Desmethyl Tramadol (M1) is catalyzed by CYP2D6 and is the principal pathway leading to the pharmacologically active metabolite.[6][7] N-demethylation to N-desmethyltramadol (M2) is carried out by CYP3A4 and CYP2B6.[6][7]
Mechanism of Action of O-Desmethyl Tramadol
O-Desmethyl Tramadol (M1) is a more potent µ-opioid receptor agonist than its parent compound, Tramadol, and is primarily responsible for its analgesic effects.[4] The mechanism of action is twofold:
-
µ-Opioid Receptor Agonism: O-Desmethyl Tramadol binds to and activates µ-opioid receptors in the central nervous system, leading to a reduction in the perception of pain.[8]
-
Monoamine Reuptake Inhibition: The different enantiomers of tramadol and its metabolites also contribute to analgesia by inhibiting the reuptake of serotonin (B10506) and norepinephrine.[2]
Experimental Protocols
This compound is crucial for the accurate quantification of O-Desmethyl Tramadol in biological samples using isotope dilution mass spectrometry. Below are detailed protocols for sample preparation and analysis.
Synthesis of O-Desmethyl Tramadol
While this compound is typically purchased as a CRM, understanding the synthesis of the unlabeled compound provides valuable context. A common method involves the demethylation of Tramadol.
Protocol for Demethylation of Tramadol:
-
Reaction Setup: In a clean flask under a nitrogen atmosphere, add Tramadol (1 equivalent), ethylene (B1197577) glycol (as solvent), polyethylene (B3416737) glycol-400 (as a phase transfer catalyst), and potassium hydroxide (B78521) (excess).[1][6]
-
Heating: Heat the reaction mixture to 195-200°C for approximately 24 hours.[1][6]
-
Workup:
-
Cool the reaction mixture and dilute with water.
-
Extract with toluene (B28343) to remove any unreacted Tramadol.[6]
-
Acidify the aqueous layer to a pH of 4 to precipitate O-Desmethyl Tramadol.[6]
-
Extract the product with dichloromethane.[6]
-
-
Purification: The crude product can be further purified by conversion to its hydrochloride salt and recrystallization from acetone (B3395972) to achieve high purity (>99%).[1][6]
Solid-Phase Extraction (SPE) for Tramadol and Metabolites from Biological Matrices
This protocol is designed for the extraction of Tramadol and its metabolites, including O-Desmethyl Tramadol, from plasma and urine prior to LC-MS/MS analysis. This compound should be added as an internal standard at the beginning of the sample preparation.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 6.0)
-
Acetic acid (1 M)
-
Ammonium hydroxide (5% in methanol)
-
SPE manifold
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 1 mL of sample, add 1 mL of 50 mM ammonium acetate (pH 6.0). Vortex for 30 seconds.
-
Urine: Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate (pH 6.0). Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Equilibrate with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 x 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS conditions for the analysis of Tramadol and its metabolites. These should be optimized for the specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | Tramadol: m/z 264 -> 58O-Desmethyl Tramadol: m/z 250 -> 58this compound: m/z 256 -> 64 |
Conclusion
This compound is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the analysis of O-Desmethyl Tramadol, the active metabolite of Tramadol. This guide provides a comprehensive starting point for sourcing this reference material and implementing robust analytical protocols. For specific applications, further optimization of the described methods may be necessary.
References
- 1. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 6. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition by O-desmethyltramadol of glutamatergic excitatory transmission in adult rat spinal substantia gelatinosa neurons - PMC [pmc.ncbi.nlm.nih.gov]
O-Desmethyl Tramadol-d6 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on O-Desmethyl Tramadol-d6, a deuterated analog of the active metabolite of Tramadol (B15222). It is primarily utilized as an internal standard in analytical and forensic toxicology for the precise quantification of O-Desmethyl Tramadol.
Core Chemical and Physical Data
This compound is available in various forms, including as a free base and as a hydrochloride salt. The specific CAS number and molecular formula can vary depending on the isomeric form and whether it is a salt.
| Property | O-Desmethyl-cis-tramadol-d6 Hydrochloride | (-)-O-Desmethyl Tramadol-d6 | This compound (general) |
| CAS Number | 1261393-87-6[1][2] | 1109218-03-2[3] | 873928-73-5[4] |
| Molecular Formula | C₁₅H₁₇D₆NO₂ • HCl[1][2] | C₁₅H₁₇D₆NO₂ | C₁₅H₁₇D₆NO₂[4] |
| Molecular Weight | 291.80 g/mol [2][5] | 255.39 g/mol | 255.39 g/mol [4] |
| Appearance | White to Light Beige Solid[5] | Not specified | White to Off-White Solid[4] |
| Purity | >95% (HPLC)[2][4] | Not specified | >95% (HPLC)[4] |
| Storage Temperature | -20°C[2][4] | -20°C[3] | 2-8°C Refrigerator[4] |
Application in Quantitative Analysis
This compound is a critical certified reference material (CRM) and internal standard for the quantification of O-desmethyl-cis-tramadol in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6] Its deuterated nature ensures that it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, making it an ideal internal standard for isotope dilution methods.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of O-Desmethyl Tramadol in human plasma using this compound as an internal standard, based on common LC-MS/MS methodologies.
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add a working solution of this compound as the internal standard.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., Aquasil C18, 100mm x 2.1mm, 5µm) is commonly used.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.2% trifluoroacetic acid in water) is often employed.[8]
-
Flow Rate: A typical flow rate is between 0.5 and 1 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for instance, 45°C.[8]
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Monitored Transitions:
-
For O-Desmethyl Tramadol: Specific precursor to product ion transitions are monitored (e.g., m/z 250 -> fragment ions).[8]
-
For this compound: The precursor ion will be shifted by +6 Da (e.g., m/z 256 -> fragment ions).
-
Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of O-Desmethyl Tramadol in unknown samples is then determined from this calibration curve.
Signaling Pathway of O-Desmethyl Tramadol
O-Desmethyl Tramadol is the primary active metabolite of Tramadol and exerts its analgesic effects mainly through its action as an agonist at the µ-opioid receptor (MOR).[9] Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission. Recent studies suggest that desmetramadol (O-Desmethyl Tramadol) is a G-protein biased agonist at the human µ-opioid receptor, which may contribute to its respiratory-sparing effects compared to other opioids.[10]
Caption: µ-Opioid Receptor Signaling Pathway of O-Desmethyl Tramadol.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of O-Desmethyl Tramadol in a biological sample using this compound.
Caption: Workflow for O-Desmethyl Tramadol Quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. (-)-O-Desmethyl Tramadol-d6 | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. O-Desmethyl-cis-tramadol-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cytochrome P450 2D6 in Tramadol Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tramadol (B15222), a widely prescribed centrally acting analgesic, relies on a complex metabolic pathway for its therapeutic effect. The conversion of tramadol to its primary active metabolite, O-desmethyltramadol (M1), is almost exclusively mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This metabolite exhibits a significantly higher affinity for the µ-opioid receptor, making it the principal driver of tramadol's analgesic properties. However, the CYP2D6 gene is highly polymorphic, leading to wide interindividual variability in enzyme activity. This variability categorizes individuals into distinct phenotypes—Poor, Intermediate, Normal, and Ultrarapid Metabolizers—which directly impacts the pharmacokinetic and pharmacodynamic profile of tramadol. Consequently, a patient's CYP2D6 genotype is a critical determinant of both therapeutic efficacy and the risk of adverse drug reactions. This technical guide provides an in-depth examination of the role of CYP2D6 in tramadol metabolism, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate the intricate relationship between genotype, metabolism, and clinical outcomes.
Introduction to Tramadol and its Metabolism
Tramadol is a synthetic opioid analgesic used for moderate to severe pain.[1][2] Its mechanism of action is twofold: it acts as a weak agonist at the µ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine.[1][3] Tramadol itself is a racemate, and its analgesic effects are primarily attributed to its metabolite, O-desmethyltramadol (M1), which demonstrates a much greater affinity for the µ-opioid receptor.[4][5]
The hepatic metabolism of tramadol is extensive, involving two main pathways:
-
O-desmethylation: Catalyzed by CYP2D6, this pathway produces the pharmacologically active M1 metabolite.[6][7][8]
-
N-desmethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway produces the inactive N-desmethyltramadol (M2) metabolite.[6][9]
Given that the formation of the potent M1 metabolite is dependent on CYP2D6, the genetic variability of this enzyme is of paramount clinical importance.
The Tramadol Metabolic Pathway
Tramadol undergoes Phase I metabolism in the liver, primarily through O- and N-demethylation, followed by Phase II conjugation reactions for excretion.[3] The key step for its analgesic activity is the O-demethylation to M1, a process governed by the polymorphic CYP2D6 enzyme.[10][11]
CYP2D6 Genetic Polymorphisms and Phenotypes
The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles. These genetic variations result in enzymes with a wide range of functional capacities, from completely absent to greatly enhanced activity. Based on their genotype, individuals are classified into four main phenotypes.
| Phenotype | CYP2D6 Activity Score | Description | Clinical Implication for Tramadol | Example Diplotypes |
| Ultrarapid Metabolizer (UM) | > 2.25 | Substantially increased enzyme activity due to gene duplication. | Rapid conversion to M1, leading to higher-than-expected M1 levels and increased risk of toxicity (e.g., respiratory depression).[1][12] | 1/1xN, *1/2xN |
| Normal Metabolizer (NM) | 1.25 to 2.25 | Fully functional enzyme activity. | Expected conversion to M1, leading to anticipated analgesic effect and side effect profile.[1] | 1/1, 1/2, 2/2 |
| Intermediate Metabolizer (IM) | 0.25 to 1.0 | Decreased enzyme activity. | Reduced conversion to M1, potentially leading to inadequate pain relief.[1][2] | 1/4, 1/10, 4/41 |
| Poor Metabolizer (PM) | 0 | Absent enzyme activity. | Greatly reduced or absent conversion to M1, often resulting in a lack of analgesic efficacy.[1][2] | 4/4, 4/5, 5/5 |
*Activity scores are assigned to each allele (e.g., *1=1, *10=0.25, *4=0). The diplotype score is the sum of the two allele scores.[1]
Quantitative Impact of CYP2D6 on Pharmacokinetics and Pharmacodynamics
The CYP2D6 phenotype directly correlates with the plasma concentrations of the active M1 metabolite, which in turn dictates the pharmacodynamic response.
Pharmacokinetic Parameters by CYP2D6 Phenotype
The metabolic ratio of tramadol to M1 is significantly different across phenotypes. Poor metabolizers exhibit high tramadol concentrations but very low M1 levels, whereas ultrarapid metabolizers show the opposite profile.
| Parameter | Poor Metabolizers (PM) | Heterozygous/Intermediate (HZ/IM) | Normal Metabolizers (NM/EM) | Ultrarapid Metabolizers (UM) |
| Tramadol Conc. (ng/mL) | ~20% higher vs NM[1] | - | Baseline | - |
| O-Desmethyltramadol (M1) Conc. (ng/mL) | ~40% lower vs NM[1] | - | Baseline | Higher than NM[1] |
| AUC for (+)-O-Desmethyltramadol (ng·h/mL) | 0 (Median)[13] | 38.6 (Median)[13] | 66.5 (Median)[13] | 149.7 (Median)[13] |
| Tramadol/M1 Metabolic Ratio | Significantly Increased | - | Baseline | Significantly Decreased |
Mu-Opioid Receptor Affinity
O-desmethyltramadol (M1) is substantially more potent than the parent drug, tramadol. The (+)-enantiomer of M1 is primarily responsible for the µ-opioid receptor-mediated analgesia.
| Compound | Receptor Binding Affinity (Ki) | Potency vs. Tramadol |
| (+/-)-Tramadol | 2.4 µM (2400 nM) | 1x |
| (+)-O-Desmethyltramadol ((+)-M1) | 3.4 nM | ~700x higher affinity than tramadol[6][14] |
| (-)-O-Desmethyltramadol ((-)-M1) | 240 nM | ~10x higher affinity than tramadol |
Clinical Implications and Dosing Recommendations
The clinical consequences of CYP2D6 variability are significant, ranging from therapeutic failure in Poor Metabolizers to life-threatening toxicity in Ultrarapid Metabolizers.[2][15] This has led to the development of genotype-guided dosing recommendations by consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG).
| Phenotype | CPIC Recommendation (2021)[2][16] | DPWG Recommendation (2018)[17][18] |
| UM | Avoid tramadol due to risk of severe toxicity. Use an alternative non-CYP2D6 dependent analgesic. | Select an alternative drug (not codeine). If an alternative is not possible, use 40% of the standard dose and monitor for side effects. |
| NM | Use label-recommended age- or weight-specific starting dose. | Standard dose. |
| IM | Use label-recommended starting dose. Monitor for suboptimal response and consider an alternative if needed. | Be alert for reduced effectiveness. If inadequate, try a dose increase or select an alternative (not codeine). |
| PM | Avoid tramadol due to likelihood of no effect. Use an alternative analgesic. | Be alert for reduced effectiveness. If inadequate, try a dose increase or select an alternative (not codeine). |
Experimental Protocols
Accurate determination of a patient's CYP2D6 status and drug concentrations is essential for applying pharmacogenetic principles in a clinical or research setting.
Protocol: CYP2D6 Genotyping
This protocol outlines a typical workflow for determining the CYP2D6 genotype from a whole blood sample using PCR-based methods.
-
DNA Extraction:
-
Collect 2-5 mL of whole blood in an EDTA tube.
-
Extract genomic DNA using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
-
-
Allele-Specific PCR & Detection:
-
Prepare PCR master mixes for specific CYP2D6 alleles to be tested (e.g., *3, *4, *5, *6, *10, *17, *41, and gene duplications).
-
Use validated primer sets for each allele.
-
PCR Cycling Conditions (Example for CYP2D6*10):
-
Initial denaturation: 94°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 56°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
-
Analyze PCR products using a detection system such as real-time PCR with TaqMan probes, pyrosequencing, or gel electrophoresis.
-
-
Genotype and Phenotype Assignment:
-
Interpret the results to determine the diplotype (the combination of two alleles).
-
Use the CPIC allele functionality table to assign an activity score to each allele.
-
Sum the scores of the two alleles to determine the final diplotype score and assign the corresponding phenotype (PM, IM, NM, UM).
-
Protocol: Quantification of Tramadol and M1 in Human Plasma by LC-MS/MS
This protocol provides a method for the simultaneous determination of tramadol and O-desmethyltramadol concentrations in plasma.[6][19]
-
Sample Preparation (Protein Precipitation): [19]
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., tramadol-¹³C-d₃ and M1-d₆).[6]
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex thoroughly for 30-60 seconds.
-
Centrifuge at >2500 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Mass Transitions (m/z): [19]
-
Tramadol: 264.2 → 58.1
-
O-desmethyltramadol (M1): 250.2 → 58.2
-
Tramadol IS (¹³C, d₃): 268.2 → 58.1
-
M1 IS (d₆): 256.2 → 64.1
-
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations (e.g., 1-1000 ng/mL for tramadol, 1-500 ng/mL for M1).
-
Calculate the concentration of tramadol and M1 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Experimental Workflow Diagram
Conclusion
The metabolism of tramadol to its active metabolite O-desmethyltramadol is critically dependent on the function of the CYP2D6 enzyme. The highly polymorphic nature of the CYP2D6 gene results in distinct metabolizer phenotypes that significantly alter the drug's pharmacokinetic profile and, consequently, its clinical effects. Understanding a patient's CYP2D6 genotype allows for the prediction of their metabolic capacity, enabling personalized dosing strategies that can optimize analgesic efficacy while minimizing the risk of adverse events. For researchers and drug development professionals, a thorough comprehension of this metabolic pathway is essential for designing safer and more effective analgesic therapies and for the development of novel compounds that may bypass this polymorphic route. The continued integration of pharmacogenetic testing into clinical practice holds the promise of a more precise and individualized approach to pain management.
References
- 1. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tramadol Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Frontiers | Influence of cytochrome P450 2D6*10/*10 genotype on the risk for tramadol associated adverse effects: a retrospective cohort study [frontiersin.org]
- 10. Polymorphic CYP2D6 mediates O-demethylation of the opioid analgesic tramadol - ProQuest [proquest.com]
- 11. Polymorphic CYP2D6 mediates O-demethylation of the opioid analgesic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 1. [The FDA Tramadol Dosing Recommendation based on CYP2D6 Genotype (2021)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Concentrations of tramadol and O-desmethyltramadol enantiomers in different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the effect of CYP2D6 and OCT1 polymorphisms on the pharmacokinetics of tramadol: Implications for clinical safety and dose rationale in paediatric chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. ClinPGx [clinpgx.org]
- 18. Table 3. [The DPWG Recommendations for Tramadol Dosing based on CYP2D6 Phenotype (2017)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: O-Desmethyl Tramadol-d6 Certificate of Analysis
This technical guide provides a comprehensive overview of the analytical data and methodologies related to O-Desmethyl Tramadol-d6, a deuterated internal standard crucial for the accurate quantification of O-Desmethyl Tramadol (B15222). The information is compiled from publicly available data sheets and certificates of analysis from various suppliers, intended for researchers, scientists, and professionals in drug development.
Compound Information
This compound is the stable isotope-labeled form of O-desmethyltramadol, the primary active metabolite of the analgesic drug Tramadol.[1][2] Its primary application is as an internal standard in quantitative analyses, such as mass spectrometry-based methods, to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[3][4][5]
The compound is available from several suppliers, often as a certified reference material (CRM), manufactured and tested under ISO/IEC 17025 and ISO 17034 standards.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various sources.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | rel-3-[(1R,2R)-2-[(dimethyl-d3 amino)methyl]-1-hydroxycyclohexyl]-phenol, monohydrochloride | [3][6] |
| Synonyms | O-Desmethyltramadol-d6, ODMT-d6 | [3][6][7] |
| CAS Number | 1261393-87-6 (hydrochloride form) | [3][6] |
| 873928-73-5 (free base) | [7] | |
| Molecular Formula | C₁₅H₁₇D₆NO₂ • HCl (hydrochloride form) | [3][6] |
| C₁₅H₁₇D₆NO₂ (free base) | [7] | |
| Formula Weight | 291.8 g/mol (hydrochloride form) | [3][6] |
| 255.39 g/mol (free base) | [7] | |
| Purity | >95% (HPLC) | [6][7] |
Table 2: Physical and Storage Information
| Property | Value | Source |
| Formulation | A 1 mg/ml solution in methanol (B129727) or neat solid | [3][6] |
| Appearance | Not specified in search results | |
| Storage Temperature | -20°C | [3][6][7] |
| Stability | ≥ 3 years (in solution at -20°C) | [3] |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are often proprietary to the manufacturer. However, based on the analytical techniques mentioned in the available documentation (HPLC, GC-MS, LC-MS), a general outline of these methodologies can be provided.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a common technique for the quantification of O-Desmethyl Tramadol, utilizing this compound as an internal standard.[1][4][5]
Objective: To separate O-Desmethyl Tramadol from other components in a sample matrix and quantify it using its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole)
General Procedure:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample and calibration standards.
-
Chromatographic Separation: The prepared sample is injected into the HPLC system. A reversed-phase C18 column is commonly used with a mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another established method for the analysis of Tramadol and its metabolites.[8]
Objective: To separate and quantify O-Desmethyl Tramadol after derivatization, using this compound as an internal standard.
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
General Procedure:
-
Sample Preparation: Similar to LC-MS, samples are extracted to isolate the analytes.
-
Derivatization: Due to the polar nature of O-Desmethyl Tramadol, a derivatization step (e.g., silylation) is often required to increase its volatility for GC analysis.[8]
-
Internal Standard Spiking: A known amount of this compound is added prior to extraction.
-
GC Separation: The derivatized extract is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
-
MS Detection: The separated compounds are detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and internal standard.[8]
Visualizations
The following diagrams illustrate common workflows and concepts relevant to the analysis of this compound.
Caption: General workflow for the quantification of O-Desmethyl Tramadol using LC-MS with this compound as an internal standard.
Caption: Logical relationship between Tramadol, its active metabolite O-Desmethyl Tramadol, and the deuterated internal standard used for its quantification.
References
- 1. (-)-O-Desmethyl Tramadol-d6 | 1109218-03-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. O-Desmethyl-cis-tramadol-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of O-Desmethyl Tramadol-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical storage and stability conditions for O-Desmethyl Tramadol-d6, a deuterated analog of the primary active metabolite of Tramadol (B15222). Understanding these parameters is paramount for ensuring the integrity, accuracy, and reproducibility of research and analytical applications involving this compound. This document synthesizes available data on storage recommendations, stability profiles, potential degradation pathways, and analytical methodologies pertinent to stability assessment.
Recommended Storage and Handling
Proper storage is fundamental to preserving the chemical and isotopic purity of this compound. The consensus from various suppliers is a long-term storage temperature of -20°C .[1][2][3] Short-term storage at room temperature may be permissible, but for extended periods, cryogenic conditions are essential to minimize degradation.
For optimal product recovery, it is recommended to centrifuge the original vial before removing the cap. The compound is typically supplied as a neat solid or in a solution, and the appropriate handling procedures for each form should be followed.
Stability Profile
This compound, particularly the hydrochloride salt, is generally considered stable when stored under the recommended conditions. Several suppliers of the certified reference material (CRM) in a methanol (B129727) solution indicate a stability of at least three to four years when stored at -20°C.[1]
While specific quantitative stability data for this compound under various stress conditions (e.g., humidity, light exposure) is not extensively published in the public domain, studies on the parent compound, Tramadol, provide valuable insights into potential degradation patterns.
Potential Degradation Pathways
Forced degradation studies on Tramadol reveal its susceptibility to hydrolysis, oxidation, and photodegradation. These pathways offer a predictive framework for the potential degradation of its O-desmethyl metabolite.
-
Hydrolysis: Tramadol hydrochloride has been shown to be more susceptible to degradation under alkaline conditions compared to acidic conditions.[4] The degradation kinetics in an alkaline environment follow a first-order model, with the rate increasing with temperature.[4]
-
Oxidation: The tertiary amine group in the Tramadol structure is a likely site for oxidation. Oxidation can lead to the formation of N-oxide derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on Tramadol in aqueous solutions have demonstrated photodegradation, which can be influenced by the presence of photosensitizers.
Based on the structure of O-Desmethyl Tramadol, the primary sites susceptible to degradation are the tertiary amine and the phenolic hydroxyl group.
Stability Data Summary
The following tables summarize the available information on the storage and stability of this compound. It is important to note that detailed quantitative degradation data is limited in publicly accessible literature.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Reference |
| Long-Term Storage | -20°C | [1][2][3] |
| Short-Term Storage | Room Temperature (not recommended for extended periods) | |
| Form | Neat Solid or Solution | [1][2][3] |
Table 2: Reported Stability
| Formulation | Storage Condition | Reported Stability | Reference |
| Certified Reference Material (CRM) in Methanol | -20°C | ≥ 3 years | [1] |
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable technique. The following outlines a general experimental workflow for a forced degradation study and the development of a stability-indicating method.
Forced Degradation Protocol (Example)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the sample in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
Representative HPLC Method for Adaptation
The following is a representative HPLC method that can be used as a starting point for developing a stability-indicating assay. This method is based on published assays for the quantification of Tramadol and its metabolites in biological fluids.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm or Mass Spectrometry (for higher specificity and sensitivity) |
Method Validation: The adapted method must be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to resolve the parent drug from all degradation products), linearity, accuracy, precision, and robustness.
Conclusion
The stability and proper storage of this compound are critical for the reliability of scientific research. The recommended long-term storage condition is -20°C in a tightly sealed container, protected from light. While detailed public data on its degradation is sparse, insights from its parent compound, Tramadol, suggest potential degradation via hydrolysis, oxidation, and photolysis. A robust, validated stability-indicating HPLC method is essential for any formal stability studies. Researchers and drug development professionals must adhere to these guidelines to ensure the quality and integrity of their work with this important analytical standard.
References
A Comprehensive Safety and Technical Guide to O-Desmethyl Tramadol-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of O-Desmethyl Tramadol-d6. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed procedural outlines.
Chemical and Physical Properties
This compound is the deuterium-labeled form of O-Desmethyl Tramadol (B15222), the primary active metabolite of Tramadol.[1][2] It is categorized as an opioid and is often used as an internal standard for the quantification of O-Desmethyl Tramadol in various analytical methods, such as gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[3][4]
The following tables summarize the key physical and chemical data for this compound and its hydrochloride salt.
| Identifier | Value | Source(s) |
| Chemical Name | 3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol | [5] |
| Synonyms | O-Desmethyltramadol-d6; ODMT-d6 | [3][5] |
| Molecular Formula | C₁₅H₁₇D₆NO₂ | [3][6] |
| Molecular Weight | 255.39 g/mol | [5] |
| CAS Number | 873928-73-5 | [2][5] |
| Identifier | Value | Source(s) |
| Chemical Name | rel-3-[(1R,2R)-2-[(dimethyl-d3 amino)methyl]-1-hydroxycyclohexyl]-phenol, monohydrochloride | [3] |
| Synonyms | O-Desmethyl-cis-tramadol-d6 hydrochloride | [6] |
| Molecular Formula | C₁₅H₁₇D₆NO₂ • HCl | [3][6] |
| Formula Weight | 291.8 g/mol | [3][6] |
| CAS Number | 1261393-87-6 | [3][6] |
| Appearance | White to Light Beige Solid | [7] |
| Formulation | Often supplied as a 1 mg/ml or 100 µg/ml solution in methanol (B129727) | [3][4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS classification indicates that it is toxic if swallowed, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects.[8]
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330, P405, P501 |
| Specific target organ toxicity, single exposure (Category 3), Narcotic effects | H336: May cause drowsiness or dizziness | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | P273, P391, P501 |
Personal Protective Equipment (PPE) and Handling
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]
-
Use only in a well-ventilated area or outdoors.[8] A laboratory fume hood or mechanical exhaust is recommended.[9]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly after handling.[8]
-
For handling the solid form, avoid the formation of dust and aerosols.
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[9]
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing.[9]
-
Respiratory Protection: If risk assessment indicates the need for air-purifying respirators, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[9]
Storage and Stability
-
Store in a well-ventilated place and keep the container tightly closed.[8]
-
Store locked up.[8]
-
Recommended storage temperature is -20°C for long-term stability (≥ 3 years).[3]
-
The substance is stable under recommended storage conditions.[8]
Emergency and First Aid Procedures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[8] Do NOT induce vomiting.[8] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
| Skin Contact | Remove immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: During a fire, poisonous gases and irritant fumes may be produced.[8][11]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[8]
Experimental Protocols
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Clean-up:
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[8]
-
For solids, pick up and arrange disposal without creating dust.[9]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[8]
-
Place the collected material in a suitable, closed container for disposal.[9]
-
Dispose of contaminated material according to local regulations.[8]
-
Preparation of Standard Solutions for Analytical Use
The following is a general procedure for preparing working standard solutions of O-Desmethyl Tramadol and its deuterated internal standard for quantitative analysis, based on a published method.[12]
-
Stock Solution Preparation:
-
Prepare individual stock standard solutions of O-Desmethyl Tramadol and this compound in methanol at a concentration of 1.00 mg/mL.[12]
-
-
Working Standard Solution Preparation:
-
Prepare mixed working standard solutions of the two analytes by making appropriate dilutions from the stock solutions with methanol to achieve desired concentrations (e.g., 10.0 µg/mL and 0.50 µg/mL).[12]
-
-
Internal Standard Working Solution:
-
Prepare a working internal standard solution of this compound at a concentration of 1.00 µg/mL by diluting the stock solution with methanol.[12]
-
Metabolic and Signaling Pathways
O-Desmethyl Tramadol is the primary active metabolite of Tramadol, formed through demethylation by the liver enzyme Cytochrome P450 2D6 (CYP2D6).[1] Its analgesic effects are primarily mediated through its action as a full agonist at the μ-opioid receptor.[1]
The following diagrams illustrate the metabolic pathway of Tramadol to O-Desmethyl Tramadol and a simplified representation of the subsequent μ-opioid receptor signaling.
Caption: Metabolic conversion of Tramadol to its active metabolite, O-Desmethyl Tramadol, by the CYP2D6 enzyme.
Caption: Simplified signaling pathway of O-Desmethyl Tramadol at the μ-opioid receptor, leading to analgesia.
Toxicological Information
-
Acute Toxicity: Toxic if swallowed.[8]
-
Skin Corrosion/Irritation: May cause skin irritation.[9][10]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[9][10]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[10]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation and drowsiness or dizziness.[8][10]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Waste disposal should be handled by a licensed professional waste disposal service.[9] Dispose of contents and container in accordance with local, regional, national, and international regulations.[8] Avoid release to the environment.[8]
References
- 1. Desmetramadol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: High-Throughput Analysis of Tramadol and its Metabolite O-Desmethyl Tramadol in Human Plasma using O-Desmethyl Tramadol-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tramadol (B15222) and its primary active metabolite, O-desmethyl tramadol (ODT), in human plasma. The method utilizes O-Desmethyl Tramadol-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Tramadol is a centrally acting analgesic used for the management of moderate to severe pain.[1] It exerts its analgesic effects through a dual mechanism: as a weak µ-opioid receptor agonist and as an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to various metabolites.[1] Its main active metabolite, O-desmethyl tramadol (ODT), exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug and plays a crucial role in the overall analgesic effect.[1]
Given the variability in tramadol metabolism due to genetic polymorphisms of CYP2D6, monitoring the plasma concentrations of both tramadol and ODT is important in clinical and pharmacokinetic studies.[2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the quantitative results.[5][6] This application note provides a detailed protocol for the simultaneous determination of tramadol and ODT in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Tramadol hydrochloride (analytical standard)
-
O-Desmethyl tramadol hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)[5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard Solutions Preparation
Stock solutions of tramadol, ODT, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in the same diluent. All solutions were stored at 2-8°C.
Sample Preparation
A simple protein precipitation method was used for plasma sample preparation. To 100 µL of plasma sample, 25 µL of the 100 ng/mL this compound internal standard working solution was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 30 seconds and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size)[7][8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: A linear gradient was employed, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration. The total run time was 5 minutes.
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[9][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 550°C
-
Ion Spray Voltage: 5000 V
-
MRM Transitions: The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Tramadol | 264.2 | 58.2 | 150 | 25 |
| O-Desmethyl Tramadol | 250.2 | 58.2 | 150 | 25 |
| This compound (IS) | 256.2 | 64.1 | 150 | 27 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of tramadol and ODT in human plasma. The use of this compound as an internal standard effectively compensated for any matrix-induced ion suppression or enhancement.
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity
The calibration curves were linear over the concentration range of 1-1000 ng/mL for tramadol and 0.5-500 ng/mL for ODT, with a coefficient of determination (r²) greater than 0.99 for both analytes. The lower limit of quantification (LLOQ) was established at 1 ng/mL for tramadol and 0.5 ng/mL for ODT.[4]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tramadol | LLOQ | 1 | 6.8 | 8.2 | 105.3 | 103.8 |
| Low | 3 | 4.5 | 5.9 | 102.1 | 101.5 | |
| Medium | 150 | 3.1 | 4.3 | 98.7 | 99.2 | |
| High | 800 | 2.5 | 3.8 | 100.4 | 100.9 | |
| ODT | LLOQ | 0.5 | 7.2 | 9.1 | 106.8 | 105.4 |
| Low | 1.5 | 5.1 | 6.5 | 103.5 | 102.7 | |
| Medium | 75 | 3.8 | 4.9 | 99.3 | 100.1 | |
| High | 400 | 2.9 | 4.1 | 101.2 | 101.8 |
Recovery
The extraction recovery of tramadol and ODT from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was consistently above 85% for both analytes across all QC levels.
Protocol Workflow
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a column-switching LC-MS/MS method of tramadol and its metabolites in hair and application to a pharmacogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revmedchir.ro [revmedchir.ro]
- 4. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of fixed-dose combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. wjbphs.com [wjbphs.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of O-Desmethyl Tramadol in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the sensitive and accurate quantification of O-Desmethyl Tramadol (B15222) (ODT), the primary active metabolite of Tramadol, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain. Its analgesic effect is primarily mediated by its active metabolite, O-Desmethyl Tramadol (ODT). Monitoring the plasma concentrations of ODT is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This document outlines a robust and validated LC-MS/MS method for the determination of ODT in human plasma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for O-Desmethyl Tramadol quantification in human plasma.
| Parameter | Reported Values | Source(s) |
| Linearity Range | 0.5 - 300.0 ng/mL | |
| 2 - 300 ng/mL | [1][2] | |
| 2.5 - 320 ng/mL | [3][4] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| 2.0 ng/mL | [1] | |
| 2.5 ng/mL | [3][4] | |
| 3.271 ng/mL | [5] | |
| 6.7 ng/mL | [6][7] | |
| Intra-day Precision (%RSD) | < 10.1% | [1] |
| 1.6 - 10.2% | [3] | |
| < 11.517% | [5] | |
| Inter-day Precision (%RSD) | < 6.7% | [1] |
| 1.6 - 10.2% | [3] | |
| < 6.41% | [5] | |
| Intra-day Accuracy (%Bias) | -9.9% | [1] |
| 89.2 - 106.2% | [3][4] | |
| 0.337% | [5] | |
| Inter-day Accuracy (%Bias) | 10.4% | [1] |
| 89.2 - 106.2% | [3][4] | |
| 3.259% | [5] | |
| Mean Recovery | ~96% | [1] |
| 85.5 - 106.3% | [3][4] | |
| >85% | [4] |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup.[1][4]
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Perchloric acid (7%) or Ammonia (B1221849) solution (28%)
-
Internal Standard (IS) solution (e.g., Propranolol or a stable isotope-labeled ODT)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 100 µL of the internal standard solution.
-
Add 600 µL of acetonitrile.[4] For an alternative approach, add 200 µL of 7% perchloric acid.[1][2]
-
If using acetonitrile, add 20 µL of 28% ammonia solution to basify the sample.[4]
-
Vortex the mixture for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the tubes at high speed (e.g., 17,900 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase column such as a Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or an Aquasil C18 (100mm x 2.1mm, 5µm) is suitable.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous solution (e.g., 0.2% v/v trifluoroacetic acid in water or 0.15% formic acid in water) is commonly used.[1][3][4] A typical ratio is 10:90 (v/v) of acetonitrile to the aqueous phase.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is recommended.[1]
-
Column Temperature: Maintain the column at 45°C.[1]
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Ion Transition for O-Desmethyl Tramadol: m/z 250 → [Fragment Ion] (Specific fragment ions will need to be optimized on the instrument). The precursor ion for ODT is m/z 250.[1][2]
-
Internal Standard Transition: Dependent on the chosen internal standard. For example, for Tramadol, the transition is m/z 264 → [Fragment Ion].[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for O-Desmethyl Tramadol quantification.
Method Validation Parameters
Caption: Logical relationships of method validation parameters.
References
- 1. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV assay of tramadol and O-desmethyltramadol in human plasma containing other drugs potentially co-administered to participants in a paediatric population pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
Application Notes and Protocols for the Analysis of Tramadol and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a centrally acting synthetic opioid analgesic utilized for the management of moderate to moderately severe pain.[1][2] Its complex metabolic pathway, primarily involving O-demethylation to the pharmacologically active metabolite O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2), necessitates robust analytical methods for its monitoring in biological matrices.[1][3] Furthermore, these metabolites can undergo conjugation, such as glucuronidation, requiring specific sample preparation steps for comprehensive analysis.[1] The accurate quantification of tramadol and its metabolites in urine is critical for various applications, including clinical toxicology, forensic investigations, pharmacokinetic studies, and adherence monitoring in pain management.[1][2]
This document provides detailed application notes and protocols for three prevalent sample preparation techniques for the analysis of tramadol and its metabolites in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method. The selection of an appropriate method is contingent upon factors such as the desired sensitivity, sample throughput, available instrumentation, and the specific analytical objectives.
Methods Overview
-
Solid-Phase Extraction (SPE): A highly selective technique that isolates analytes from a liquid sample by partitioning them onto a solid sorbent.[2] SPE is renowned for yielding cleaner extracts and achieving higher concentration factors compared to LLE.[2] Mixed-mode cation exchange (MCX) SPE is particularly effective for the extraction of basic compounds like tramadol and its metabolites.[1]
-
Liquid-Liquid Extraction (LLE): A conventional and cost-effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][4]
-
Dilute-and-Shoot: The most straightforward and rapid method, involving the dilution of a urine sample with a suitable solvent before direct injection into the analytical instrument.[2] While offering high throughput, this method can be susceptible to matrix effects.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different sample preparation methods, providing a comparative overview of their performance.
Table 1: Performance of Solid-Phase Extraction (SPE) Methods
| Analyte | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Tramadol | >91 | 3.5 (µg/L) | 1.2 (µg/L) | [5] |
| O-desmethyltramadol | Not Specified | Not Specified | Not Specified | |
| N-desmethyltramadol | Not Specified | Not Specified | Not Specified |
Note: Recovery data can vary based on the specific SPE cartridge and protocol used.
Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods
| Analyte | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |
| Tramadol | 94.1 ± 2.91 | 10 | 10 - 200 | [6] |
| O-desmethyltramadol | 96.3 ± 3.46 | 7.5 | 7.5 - 300 | [6] |
| Tramadol | 96.29 - 96.91 | 0.1 | 0.1 - 160 | [7] |
Note: Extraction efficiency is highly dependent on the choice of organic solvent and pH conditions.
Table 3: Performance of "Dilute-and-Shoot" Method
| Analyte | Recovery (%) | Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |
| Tramadol | Not Applicable | 2.5 | 2.5 - 500 | [6] |
| O-desmethyltramadol (M1) | Not Applicable | 1.25 | 1.25 - 500 | [6] |
| N-desmethyltramadol (M2) | Not Applicable | 5 | 5 - 500 | [6] |
Note: While recovery is not measured in the traditional sense, matrix effects can influence accuracy and precision.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Total Tramadol and Metabolites (with Enzymatic Hydrolysis)
This protocol describes the extraction of both free and conjugated forms of tramadol and its metabolites from urine using a mixed-mode cation exchange (MCX) SPE cartridge, preceded by an enzymatic hydrolysis step to cleave glucuronide conjugates.[1]
1. Enzymatic Hydrolysis:
-
Pipette 1.0 mL of the urine sample into a glass test tube.[1]
-
Add 50 µL of an appropriate internal standard solution (e.g., Tramadol-d6, O-desmethyltramadol-d3).[1]
-
Add 500 µL of 0.2 M acetate (B1210297) buffer (pH 5.0).[1]
-
Add 50 µL of β-glucuronidase solution (e.g., 5,000-10,000 units/mL).[1]
-
Gently vortex the mixture for 10 seconds.[1]
-
Incubate the sample at 60-65°C for 1-2 hours.[1]
-
Allow the sample to cool to room temperature.[1]
2. Solid-Phase Extraction:
-
Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.[2]
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[2]
-
Washing:
-
Elution: Elute the analytes with 1 mL of freshly prepared 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[1]
-
Evaporation and Reconstitution:
SPE Workflow with Enzymatic Hydrolysis
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general LLE procedure for the extraction of tramadol and its metabolites from urine.[4]
1. Sample Preparation:
-
Pipette 0.5 mL of the urine sample into a centrifuge tube.[4]
-
Add 1.0 mL of 0.1 M sodium carbonate solution to basify the sample.[4]
-
Add a known volume of an appropriate internal standard.
-
Vortex the mixture for 5 seconds.[4]
2. Extraction:
-
Add 4 mL of an ethyl acetate/diethyl ether mixture (1:1, v/v) to the tube.[4]
-
Vortex vigorously for 1-2 minutes.[2]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[2]
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[2]
-
Vortex and transfer to an autosampler vial for analysis.[2]
Liquid-Liquid Extraction Workflow
Protocol 3: "Dilute-and-Shoot"
This protocol offers a rapid and simple method for preparing urine samples for tramadol analysis, particularly suitable for screening purposes.[2]
1. Sample Preparation:
-
Transfer 25 µL of the urine sample into a microcentrifuge tube or a well of a 96-well plate.[2]
-
Add a known volume of an appropriate internal standard working solution.[2]
-
Dilute the sample with 225 µL of deionized water containing 0.1% formic acid (for a 1:10 dilution).[2]
-
Vortex to mix thoroughly.[2]
2. (Optional) Centrifugation:
-
If the sample is turbid, centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial.[2]
3. Analysis:
-
Directly inject the diluted sample (or supernatant) into the analytical instrument (e.g., LC-MS/MS).[2]
"Dilute-and-Shoot" Workflow
Conclusion
The choice of sample preparation method for the analysis of tramadol and its metabolites in urine is a critical determinant of the quality and reliability of the analytical results. Solid-phase extraction offers high selectivity and clean extracts, making it suitable for applications requiring low detection limits. Liquid-liquid extraction provides a cost-effective alternative, while the "dilute-and-shoot" method is ideal for high-throughput screening. The detailed protocols and comparative quantitative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Simultaneous Determination of Tramadol and its Metabolites by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comprehensive protocols for the simultaneous quantitative analysis of tramadol (B15222) and its primary metabolites—O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5)—in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic for moderate to severe pain. Its analgesic effect is attributed to both the parent drug and its pharmacologically active metabolite, O-desmethyltramadol (M1).[1][2] The metabolism of tramadol is complex, involving N- and O-demethylation to form various metabolites, including N-desmethyltramadol (M2) and N,O-didesmethyltramadol (M5).[2][3] Monitoring the concentrations of tramadol and its metabolites is crucial in clinical and forensic toxicology, as well as in pharmacokinetic and drug development studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique for the simultaneous determination of these compounds in biological samples such as plasma, urine, and blood.[1][4] Due to the polar nature of tramadol and its metabolites, derivatization is often required to enhance their volatility and chromatographic performance.[5][6]
Metabolic Pathway of Tramadol
The metabolic conversion of tramadol primarily occurs in the liver via cytochrome P450 enzymes. The major pathways are O-demethylation to the active metabolite O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). Further demethylation of these primary metabolites leads to the formation of secondary metabolites like N,O-didesmethyltramadol (M5).[2][7] Understanding this pathway is essential for interpreting the analytical results.
Caption: Metabolic pathway of tramadol to its primary and secondary metabolites.
Experimental Protocols
This section outlines a comprehensive protocol for the simultaneous determination of tramadol and its metabolites in biological samples. This protocol is a synthesis of methodologies reported in various studies.[4][6][8][9]
Sample Preparation (Liquid-Liquid Extraction - LLE)
Liquid-liquid extraction is a common and effective method for isolating tramadol and its metabolites from biological matrices.[4]
Reagents and Materials:
-
Biological matrix (e.g., human plasma, urine)
-
Internal Standard (IS) solution (e.g., Medazepam, Proadifen, or a deuterated analog)[4][8]
-
0.1 M Sodium Carbonate or other suitable buffer to adjust pH
-
Extraction solvent: Ethyl acetate/diethyl ether mixture (1:1, v/v) or Methyl-tert-butyl ether (MTBE)[4]
-
Methanol (B129727) for reconstitution
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 0.5 mL of the biological sample (e.g., plasma or urine) into a clean centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of 0.1 M sodium carbonate to basify the sample.[9]
-
Add 4 mL of the extraction solvent (e.g., ethyl acetate/diethyl ether, 1:1, v/v).[9]
-
Vortex the mixture for 30 seconds to 1 minute.[9]
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.[9]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[9]
-
Reconstitute the dry residue in 100 µL of methanol or ethyl acetate.[5][9]
-
Vortex the reconstituted sample before injection into the GC-MS system.
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of the analytes, leading to better chromatographic peak shapes and sensitivity. Silylation is a common derivatization technique for these compounds.[5][6]
Reagents and Materials:
-
Reconstituted sample extract
-
Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[5][6]
-
Heating block or oven
Procedure:
-
To the 100 µL of reconstituted extract, add 50-100 µL of the derivatizing agent (e.g., MSTFA with 1% TMCS).[5][6]
-
Seal the vial tightly.
-
Cool the vial to room temperature before GC-MS analysis.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.[5]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
-
Column: DB-5 MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[6]
-
Injection Volume: 1-2 µL.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1][6]
-
Oven Temperature Program:
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Ion Source Temperature: 200-230°C.[1]
-
Acquisition Mode:
Quantitative Data Summary
The following tables summarize the quantitative data from various validated GC-MS methods for the determination of tramadol and its metabolites.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| Tramadol | Plasma | 10 - 200 | 0.999 | - | 10 | [8][12] |
| O-desmethyltramadol | Plasma | 7.5 - 300 | 0.999 | - | 7.5 | [8][12] |
| Tramadol | Urine | 10 - 200 | 0.99 | - | 10 | [9] |
| O-desmethyltramadol | Urine | 7.5 - 300 | 0.99 | - | 7.5 | [9] |
| Tramadol | Urine | 10 - 1000 | >0.99 | - | 10 | [4] |
| O-desmethyltramadol | Urine | 10 - 1000 | >0.99 | - | 10 | [4] |
| N-desmethyltramadol | Urine | 10 - 1000 | >0.99 | - | 20 | [4] |
| Tramadol | Blood | 25 - 5000 | 0.9937 | - | - | [1] |
| O-desmethyltramadol | Blood | 25 - 5000 | 0.9988 | - | - | [1] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference(s) |
| Tramadol | Plasma | 10 - 200 | ≤4.83 | ≤4.68 | >95 | [8][13] |
| O-desmethyltramadol | Plasma | 7.5 - 300 | ≤4.83 | ≤4.68 | >95 | [8][13] |
| Tramadol | Urine | 10 - 200 | ≤4.93 | ≤4.62 | >95 | |
| O-desmethyltramadol | Urine | 7.5 - 300 | ≤4.93 | ≤4.62 | >95 | |
| Tramadol | Urine | QC samples | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 | [4] |
| O-desmethyltramadol | Urine | QC samples | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 | [4] |
| N-desmethyltramadol | Urine | QC samples | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 | [4] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference(s) |
| Tramadol | Plasma | LLE | 97.6 ± 1.21 | [8][13] |
| O-desmethyltramadol | Plasma | LLE | 96.3 ± 1.66 | [8][13] |
| Tramadol | Urine | LLE | 94.1 ± 2.91 | |
| O-desmethyltramadol | Urine | LLE | 96.3 ± 3.46 | |
| Tramadol | Urine | LLE | 102.12 | [4] |
| O-desmethyltramadol | Urine | LLE | 101.30 | [4] |
| N-desmethyltramadol | Urine | LLE | 98.21 | [4] |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of tramadol and its metabolites.
Caption: Overall experimental workflow for GC-MS analysis.
Conclusion
The GC-MS methods outlined provide a robust and reliable approach for the simultaneous determination of tramadol and its key metabolites in various biological matrices. The provided protocols, including sample preparation, derivatization, and instrument conditions, serve as a strong foundation for researchers to develop and validate their own specific assays. The quantitative data summarized in the tables offer a benchmark for method performance. Successful implementation of these methods will enable accurate monitoring of tramadol and its metabolites for clinical, forensic, and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nyc.gov [nyc.gov]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laurentian.ca [laurentian.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Determination of Tramadol and its Metabolite in Human Plasma by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. wjbphs.com [wjbphs.com]
Application Notes and Protocols for the Enantioselective Separation of Tramadol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of Tramadol (B15222) and its primary metabolites, O-desmethyltramadol (ODT or M1), N-desmethyltramadol (NDT or M2), and N,O-didesmethyltramadol (M5). The methods described are suitable for the quantitative analysis of these chiral compounds in various matrices, including pharmaceutical formulations and biological samples like plasma and urine.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic widely used for the treatment of moderate to severe pain.[1] It is administered as a racemic mixture of two enantiomers, (+)-(1R,2R)-tramadol and (-)-(1S,2S)-tramadol. These enantiomers and their metabolites exhibit distinct pharmacological activities. For instance, (+)-tramadol is a selective agonist at the µ-opioid receptor and inhibits serotonin (B10506) reuptake, while (-)-tramadol (B15223) primarily inhibits norepinephrine (B1679862) reuptake.[2][3]
The main metabolites of Tramadol, ODT, NDT, and M5, are also chiral and contribute to the overall analgesic effect and potential side effects.[1][4] The primary active metabolite, O-desmethyltramadol (ODT), has a significantly higher affinity for the µ-opioid receptor than the parent drug.[2][5] Given the stereoselective metabolism and pharmacological activity, analytical methods that can separate and quantify the individual enantiomers of Tramadol and its metabolites are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as well as for quality control in pharmaceutical manufacturing.[1][2] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common and effective techniques for the enantioselective separation of these compounds.[1][2]
Metabolic Pathway of Tramadol
Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP2B6, and CYP3A4, into its various metabolites.[4][5] The major metabolic pathways are O-demethylation to form O-desmethyltramadol (M1) and N-demethylation to form N-desmethyltramadol (M2).[2][5] Further metabolism can lead to the formation of N,O-didesmethyltramadol (M5).[5]
Experimental Protocols
Section 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC using chiral stationary phases (CSPs) is a robust and widely used technique for the enantioselective analysis of Tramadol and its metabolites. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective.[2]
Method 1: Enantioselective Analysis of Tramadol, ODT, and NDT in Plasma by LC-MS/MS
This method allows for the simultaneous quantification of the enantiomers of Tramadol, O-desmethyltramadol (M1), and N-desmethyltramadol (M2) in plasma, offering high sensitivity and selectivity suitable for pharmacokinetic studies.[2]
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma in a clean centrifuge tube, add the internal standard solution.
-
Add 100 µL of 2M NaOH to basify the sample.[2]
-
Add 1 mL of extraction solvent (e.g., dichloromethane/isopropanol, 85:15, v/v).[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 x g for 8 minutes to separate the layers.[2]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[2]
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
HPLC-MS/MS Analysis
-
HPLC System: Agilent 1100 series or equivalent.[2]
-
Mass Spectrometer: API 2000 triple-quadrupole MS or equivalent.[2]
-
Column: Chiralpak® AD (250 x 4.6 mm, 10 µm).[2]
-
Mobile Phase: n-Hexane / Ethanol (B145695) (95.5:4.5, v/v) with 0.1% Diethylamine (B46881).[2]
-
Flow Rate: 1.0 mL/min (isocratic).[2]
-
Injection Volume: 20 µL.[2]
Method 2: Enantioselective Analysis of Tramadol, ODT, and NDT in Wastewater
This method is suitable for the analysis of Tramadol and its metabolites in environmental samples.[6]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition Oasis® mixed-mode cation exchange (MCX) cartridges (150 mg) with methanol (B129727) followed by ultrapure water.[6]
-
Load the wastewater sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[1]
HPLC Analysis with Fluorescence Detection
-
Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm).[6]
-
Mobile Phase: Isocratic elution with 0.1% diethylamine in hexane (B92381) and ethanol (96:4, v/v).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Detection: Fluorescence.
Section 2: Chiral Separation by Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers high separation efficiency and low consumption of reagents, making it an attractive alternative to HPLC.[2]
Method 3: Enantioselective Analysis of Tramadol and its Metabolites in Urine
Sample Preparation (Double Liquid-Liquid Extraction)
-
Take 200 µL of a urine sample.[2]
-
Perform a double liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the collected organic phases to dryness.
-
Reconstitute the residue in the background electrolyte or a suitable buffer for injection.
Capillary Electrophoresis Analysis
-
CE System: P/ACE System 5500 (Beckman) or equivalent.[2]
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 375 µm o.d., effective length ~50 cm).[2]
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the background electrolyte.[2]
-
Sample Injection: Hydrodynamic injection (e.g., 5 seconds at 0.5 psi).[2]
-
Separation Voltage: Apply a constant voltage (e.g., +20 kV).[2]
-
Temperature: Maintain the capillary temperature at 25°C.[2]
-
Detection: Monitor the UV absorbance at a suitable wavelength (e.g., 214 nm).[2]
Experimental Workflow Overview
The general workflow for the chiral separation of Tramadol and its metabolites involves sample preparation, followed by instrumental analysis and data acquisition.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the enantioselective separation of Tramadol and its metabolites.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 (Plasma)[2][7] | Method 2 (Wastewater)[6][8] | Method 3 (Plasma)[9] |
| Column | Chiralpak® AD (250 x 4.6 mm, 10 µm) | Lux Cellulose-4 (150 x 4.6 mm, 3 µm) | Chiracel OD-R |
| Mobile Phase | n-Hexane / Ethanol (95.5:4.5, v/v) + 0.1% Diethylamine | Hexane / Ethanol (96:4, v/v) + 0.1% Diethylamine | Phosphate buffer (pH 6) / Acetonitrile (80:20) |
| Detection | MS/MS | Fluorescence | Fluorescence |
| Linearity Range | Tramadol: 1-500 ng/mL, M1: 0.5-100 ng/mL, M2: 0.5-250 ng/mL | 56 to 392 ng/L | Tramadol: 0.5-750 ng/mL, ODT: 0.5-500 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL for all enantiomers | Tramadol & NDT: 28 ng/L, ODT: 56 ng/L | 0.5 ng/mL for all enantiomers |
| Recovery | > 95% | - | Tramadol: ~97%, ODT: ~98% |
Table 2: Capillary Electrophoresis Method Parameters
| Parameter | Method 4 (Urine)[2] |
| Capillary | Fused silica (~50 cm effective length) |
| Background Electrolyte | Not specified |
| Chiral Selector | Cyclodextrins |
| Separation Voltage | +20 kV |
| Detection | UV at 214 nm |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the chiral separation of Tramadol and its metabolites using HPLC and CE. The selection of the appropriate chiral stationary phase or chiral selector and the optimization of the mobile phase or background electrolyte are critical for achieving baseline separation of all enantiomers. The detailed experimental procedures and quantitative data tables should assist researchers, scientists, and drug development professionals in establishing and validating robust and sensitive analytical methods for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous stereoselective analysis of tramadol and its primary phase I metabolites in plasma by liquid chromatography. Application to a pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Tramadol and its Metabolites in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a widely prescribed synthetic opioid analgesic for moderate to severe pain. Its use is monitored in various contexts, including clinical pharmacokinetics, forensic toxicology, and anti-doping programs.[1] Dried blood spot (DBS) analysis has emerged as a minimally invasive, cost-effective, and efficient alternative to traditional venous blood sampling, offering advantages in sample collection, storage, and transportation.[2][3] This application note details a fully automated, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tramadol and its principal metabolite, O-desmethyltramadol, in dried blood spots. The described protocol is designed to minimize manual handling, reduce the potential for human error, and increase sample throughput.[4]
Principle
This method utilizes a fully automated online extraction of tramadol and its metabolites from DBS cards, followed by separation using ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). The automated system directly desorbs the analytes from the DBS card into the LC-MS/MS system, eliminating the need for manual punching and extraction steps.[4] This approach is well-suited for high-throughput screening and quantitative analysis in various research and development settings.[5]
Data Summary
The following tables summarize the quantitative performance of the described method, demonstrating its suitability for high-throughput analysis.
Table 1: Method Validation Parameters for Tramadol and O-desmethyltramadol in DBS
| Parameter | Tramadol | O-desmethyltramadol |
| Linearity Range | 25 - 1000 ng/mL | 20 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 25 ng/mL | 20 ng/mL |
| Accuracy at LLOQ | within ± 20% | within ± 20% |
| Precision at LLOQ | within ± 20% | within ± 20% |
| Accuracy (QC samples) | within ± 15% | within ± 15% |
| Precision (QC samples) | within ± 15% | within ± 15% |
| Extraction Efficiency | 62% | Not Specified |
| Data compiled from studies utilizing automated DBS-LC-MS/MS systems.[2][6] |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Analytical Column | C18 column (e.g., Diamonsil C18)[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile/Isopropanol/Acetone |
| Flow Rate | 0.8 mL/min[7] |
| Gradient | Optimized for separation of analytes and internal standards |
| Specific gradient conditions may vary based on the LC system and column used.[4] |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Tramadol Transition (m/z) | Precursor > Product (specific ions to be optimized) |
| O-desmethyltramadol Transition (m/z) | Precursor > Product (specific ions to be optimized) |
| Internal Standard Transition (m/z) | (e.g., Tramadol-13C-d3, O-desmethyltramadol-d6) |
| Specific SRM transitions and collision energies should be optimized for the mass spectrometer used.[4] |
Experimental Protocols
Materials and Reagents
-
Tramadol and O-desmethyltramadol reference standards
-
Stable isotope-labeled internal standards (e.g., Tramadol-13C-d3, O-desmethyltramadol-d6)
-
Whole blood (human, drug-free)
-
DBS cards (e.g., Qiagen FTA™ DMPK-Type C, Ahlstrom AutoCollect™, Perkin Elmer 226)[4]
-
Methanol, Acetonitrile, Isopropanol, Acetone (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Preparation of Calibrators and Quality Control Samples
-
Prepare stock solutions of tramadol, O-desmethyltramadol, and internal standards in methanol.
-
Prepare working solutions of calibrators and quality control (QC) samples by spiking the appropriate amounts of reference standards into drug-free whole blood.
-
The calibration curve should cover the expected concentration range of the samples.[6]
-
Prepare at least three levels of QC samples (low, medium, and high).
Sample Preparation and Spotting
-
Gently mix the spiked whole blood samples.
-
Spot a small, precise volume (e.g., 6 µL) of each calibrator, QC, and unknown sample onto the DBS cards.[4]
-
Allow the spots to dry completely at ambient temperature for at least 2 hours.
-
Store the dried DBS cards in a sealed bag with desiccant at -20°C until analysis.
Automated DBS Extraction and LC-MS/MS Analysis
The following protocol is based on a fully automated DBS extraction system coupled to an LC-MS/MS.
-
Load the DBS cards into the automated dried spot autosampler (e.g., CAMAG DBS-MS 500 or Thermo Scientific™ DSX-1).[4][5]
-
The system automatically applies a precise amount of internal standard onto each spot.[4]
-
The analytes are extracted from the DBS card using a flow-through desorption technique with an extraction solvent (e.g., water with 0.1% formic acid).[4]
-
The extract is directly transferred online to the LC-MS/MS system for analysis.
-
The analytical column is used to separate tramadol, O-desmethyltramadol, and their internal standards.
-
The mass spectrometer is operated in SRM mode to detect and quantify the analytes.
Visualizations
Caption: Automated workflow for Tramadol analysis in DBS.
Conclusion
The described automated DBS-LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantitative analysis of tramadol and O-desmethyltramadol.[5] By minimizing manual sample preparation steps, this method enhances efficiency and reproducibility, making it an ideal tool for various applications in clinical and forensic toxicology, as well as in anti-doping control. The use of DBS simplifies sample logistics and reduces the burden on both the subject and the analyst.
References
- 1. Is pain temporary and glory forever? Detection of tramadol using dried blood spot in cycling competitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Automated high-throughput analysis of tramadol and O-desmethyltramadol in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Opioid Analysis by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of opioids in biological matrices using isotope dilution mass spectrometry (IDMS). The methodologies described herein leverage the high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) coupled with the precision of isotope dilution for accurate quantification.
Introduction to Isotope Dilution Mass Spectrometry for Opioid Analysis
Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of compounds in complex matrices. The method involves the addition of a known amount of an isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the sample preparation process.[1] This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1]
Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects during mass spectrometric detection.[1][2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is largely unaffected by variations in sample extraction recovery or instrument response.[3] This approach is particularly advantageous for analyzing opioids in complex biological matrices such as blood, urine, oral fluid, and tissue, where significant matrix interference can occur.[2]
Experimental Workflow
The general workflow for opioid analysis using isotope dilution mass spectrometry is depicted below. The process begins with sample collection and preparation, followed by the addition of the isotopically labeled internal standard. The sample then undergoes extraction and cleanup before being analyzed by LC-MS/MS or GC-MS/MS.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes of interest.[2] Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), protein precipitation (PP), and a simple "dilute-and-shoot" approach.[2][4]
Protocol 1: Solid-Phase Extraction (SPE) for Opioids in Urine [5][6]
This protocol is suitable for a broad range of opioids and their metabolites.
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of a working solution of isotopically labeled internal standards (e.g., morphine-d3, codeine-d3, fentanyl-d5).[7] Vortex to mix. Some methods may include an enzymatic hydrolysis step at this stage to convert glucuronidated metabolites to their free form.[8]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[6]
-
Elution: Elute the analytes with 2 x 500 µL of a freshly prepared solution of methanol/acetonitrile (B52724)/triethylamine (45:45:10 v/v/v).[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
Protocol 2: Protein Precipitation (PP) for Opioids in Whole Blood [9]
This is a rapid method for removing proteins from blood samples.
-
Sample Pre-treatment: To 200 µL of whole blood, add 20 µL of the internal standard mixture.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase.
Liquid Chromatography (LC) Parameters
Reversed-phase liquid chromatography is commonly used for the separation of opioids.
-
Column: A C18 or Phenyl-Hexyl column with a particle size of less than 3 µm is often employed.
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[10]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry (MS) Parameters
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for opioid analysis.[8]
-
Ion Source Parameters:
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and one for each internal standard to ensure identity confirmation. The collision energy for each transition must be optimized.
Quantitative Data
The following tables summarize the quantitative performance data for various opioids from different studies. These values can serve as a reference, but it is crucial to validate the method in-house.
Table 1: Limits of Quantitation (LOQ) and Linearity for Selected Opioids
| Analyte | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | R² | Reference |
| Morphine | Urine | 10 | 10 - 1000 | >0.99 | [4][11] |
| Codeine | Urine | 10 | 10 - 1000 | >0.99 | [4][11] |
| Oxycodone | Urine | 10 | 10 - 1000 | >0.99 | [4][11] |
| Hydrocodone | Urine | 10 | 10 - 1000 | >0.99 | [4][11] |
| Fentanyl | Urine | 1.25 | 1.25 - 125 | >0.99 | |
| 6-MAM | Oral Fluid | <0.5 | 0.5 - 500 | >0.99 | [7] |
| Hydromorphone | Oral Fluid | <0.5 | 0.5 - 500 | >0.99 | [7] |
| Hydrocodone | Methanol | 25 | 25 - 500 | >0.99 | [1] |
| Fentanyl | Blood | 0.1 | 0.1 - 50 | >0.99 | [10] |
| Norfentanyl | Blood | 0.1 | 0.1 - 50 | >0.99 | [10] |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Various | Urine | 5, 100, 750 | 90 - 110 | <10 | [8] |
| Fentanyl Analogs | Blood | 0.35, 2.5, 25 | 88 - 119 | <20 | [9] |
Signaling Pathways and Logical Relationships
The analytical process relies on the specific detection of precursor-to-product ion transitions in the mass spectrometer. The diagram below illustrates this relationship for a generic opioid and its deuterated internal standard.
Conclusion
Isotope dilution mass spectrometry is a robust and reliable technique for the quantitative analysis of opioids in various biological matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. The high selectivity, sensitivity, and accuracy of IDMS make it the gold standard for bioanalytical assays in clinical and forensic toxicology, as well as in pharmacokinetic studies.[12]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative, Multidrug Pain Medication Testing by Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Application of O-Desmethyl Tramadol-d6 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a synthetic opioid analgesic widely prescribed for moderate to severe pain. Its complex metabolism and potential for abuse and diversion make its accurate quantification in biological samples a critical aspect of forensic toxicology. Tramadol is metabolized in the liver primarily through two pathways: N-demethylation to N-desmethyl tramadol (M2) and O-demethylation to O-desmethyl tramadol (M1). O-desmethyl tramadol (ODT) is the principal active metabolite and exhibits a significantly higher affinity for the μ-opioid receptor than the parent drug, contributing substantially to the analgesic and toxic effects of tramadol.
Given its structural similarity and chemical properties, O-Desmethyl Tramadol-d6 is the ideal internal standard for the quantification of O-desmethyl tramadol and often for tramadol itself in forensic toxicological analysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based methods, as it co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This ensures high accuracy and precision in the analytical results.
These application notes provide detailed protocols for the analysis of tramadol and O-desmethyl tramadol in biological matrices using this compound as an internal standard, employing both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of Tramadol
The metabolic pathway of tramadol is complex, involving multiple cytochrome P450 enzymes. The major routes are O-demethylation and N-demethylation, followed by conjugation with glucuronic acid or sulfate.
Experimental Protocols
Analysis of Tramadol and O-Desmethyl Tramadol in Whole Blood by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of tramadol and O-desmethyl tramadol in whole blood using this compound as an internal standard.
a. Experimental Workflow
b. Reagents and Materials
-
This compound (Internal Standard)
-
Tramadol hydrochloride (Reference Standard)
-
O-Desmethyl Tramadol hydrochloride (Reference Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Whole blood samples (blank and case samples)
c. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 g of whole blood into a 2 mL microcentrifuge tube.
-
Fortify the sample with an appropriate amount of this compound and Tramadol-d6 internal standard solution. A typical concentration for the internal standard working solution is 100 ng/mL.
-
Add 50 µL of 1 M NaOH to adjust the pH to approximately 11.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
d. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Column: Chiral AGP column (e.g., 100 x 4.0 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH 7.2
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 0.8% Acetonitrile at a flow rate of 0.8 mL/min.
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
e. Quantitative Data
The following table summarizes typical validation parameters for the LC-MS/MS method.[1]
| Parameter | Tramadol | O-Desmethyl Tramadol |
| Linear Range | 0.25 - 250 ng/g | 0.25 - 250 ng/g |
| LLOQ | 0.125 ng/g | 0.50 ng/g |
| Intra-day Precision (%RSD) | 2 - 6% | 2 - 6% |
| Inter-day Precision (%RSD) | 2 - 7% | 2 - 7% |
| Accuracy | 83 - 114% | 83 - 114% |
| Recovery | > 85% | > 85% |
f. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tramadol | 264.2 | 58.2 |
| O-Desmethyl Tramadol | 250.2 | 58.2 |
| This compound (IS) | 256.2 | 64.2 |
| Tramadol-d6 (IS) | 270.2 | 64.1 |
Analysis of Tramadol and O-Desmethyl Tramadol in Urine by GC-MS
This protocol details a validated method for the quantification of tramadol and O-desmethyl tramadol in urine using GC-MS following solid-phase extraction and derivatization.
a. Experimental Workflow
b. Reagents and Materials
-
This compound (Internal Standard)
-
Tramadol hydrochloride (Reference Standard)
-
O-Desmethyl Tramadol hydrochloride (Reference Standard)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Urine samples (blank and case samples)
c. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine in a glass tube, add 50 µL of a 1 µg/mL solution of this compound as the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase.
-
Incubate at 37°C for 2 hours for enzymatic hydrolysis.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
d. Derivatization
-
To the dried extract, add 50 µL of MSTFA.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
e. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
f. Quantitative Data
The following table presents typical validation parameters for the GC-MS method.
| Parameter | Tramadol | O-Desmethyl Tramadol |
| Linear Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| LLOQ | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 7% | < 7% |
| Inter-day Precision (%RSD) | < 7% | < 7% |
| Accuracy | 91 - 107% | 91 - 107% |
| Recovery | > 90% | > 90% |
g. Selected Ions for Monitoring (SIM)
| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tramadol | 58 | 320 | 335 |
| O-Desmethyl Tramadol | 378 | 303 | 393 |
| This compound (IS) | 384 | 309 | 399 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of tramadol and its primary active metabolite, O-desmethyl tramadol, in forensic toxicology casework. The detailed LC-MS/MS and GC-MS protocols presented here offer high sensitivity, specificity, and accuracy, making them suitable for routine laboratory use. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including available instrumentation and desired sample throughput. Both methods, when properly validated and implemented, can provide crucial data for the interpretation of tramadol-related cases.
References
Application Note: High-Throughput Analysis of Tramadol and O-Desmethyl Tramadol in Human Plasma for Clinical Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of tramadol (B15222) and its primary active metabolite, O-desmethyl tramadol, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). O-Desmethyl Tramadol-d6 is employed as an internal standard to ensure accuracy and precision. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput clinical drug monitoring, aiding researchers and clinicians in pharmacokinetic studies and pain management therapy assessment.
Introduction
Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain. It undergoes hepatic metabolism, primarily via the cytochrome P450 isoenzyme CYP2D6, to its active metabolite, O-desmethyl tramadol (ODT). ODT exhibits a significantly higher affinity for µ-opioid receptors than the parent drug, contributing substantially to the overall analgesic effect.[1][2] Monitoring the plasma concentrations of both tramadol and ODT is crucial for optimizing therapeutic outcomes, assessing patient compliance, and investigating potential drug-drug interactions.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in instrument response, thereby ensuring reliable quantification.[4][5][6][7] This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of tramadol and ODT in human plasma.
Experimental
Materials and Reagents
-
Tramadol hydrochloride
-
O-Desmethyl Tramadol hydrochloride
-
This compound hydrochloride (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is a suitable choice.[8][9]
Sample Preparation
A protein precipitation method is employed for its simplicity and high recovery.[8][9]
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient: A linear gradient can be optimized to ensure separation of the analytes from matrix components. A typical run time is under 5 minutes.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following transitions can be used for quantification:[10][11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tramadol | 264.2 | 58.1 |
| O-Desmethyl Tramadol | 250.2 | 58.1 |
| This compound (IS) | 256.2 | 64.1 |
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation Summary
The following table summarizes typical performance characteristics of a validated method for the analysis of tramadol and O-desmethyl tramadol in human plasma.
| Parameter | Tramadol | O-Desmethyl Tramadol |
| Calibration Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Protocol Workflow
References
- 1. logan.testcatalog.org [logan.testcatalog.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Home - Cerilliant [cerilliant.com]
- 6. O-Desmethyl-cis-tramadol-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping: The CYTRAM Study [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of O-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of O-Desmethyl Tramadol (B15222) (ODT), the primary active metabolite of Tramadol, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
O-Desmethyl Tramadol (ODT) is a significant metabolite of the synthetic opioid analgesic, Tramadol. As an active metabolite, ODT exhibits a much higher affinity for the μ-opioid receptor than the parent drug, contributing significantly to the overall analgesic effect. Accurate and sensitive quantification of ODT is crucial in pharmacokinetic studies, clinical monitoring, and forensic toxicology. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays of ODT.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of O-Desmethyl Tramadol.
Sample Preparation
The choice of sample preparation method depends on the biological matrix, required sensitivity, and laboratory resources. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
2.1.1. Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.[1][2][3]
-
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., O-Desmethyl Tramadol-d6)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2.1.2. Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects and potentially improving sensitivity.
-
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., this compound)
-
Buffer (e.g., 0.1 M sodium carbonate, pH 10)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
Pipette 500 µL of plasma or serum sample into a glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of 0.1 M sodium carbonate buffer (pH 10).
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following tables summarize typical liquid chromatography and mass spectrometry conditions for the analysis of O-Desmethyl Tramadol.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | 10% B to 80% B over 7 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies for O-Desmethyl Tramadol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| O-Desmethyl Tramadol | 250.2 | 58.1 | 20 |
| O-Desmethyl Tramadol (Quantifier) | 250.2 | 42.1 | 25 |
| This compound (IS) | 256.2 | 64.1 | 20 |
Data Presentation
The following tables summarize quantitative data from various validated methods for O-Desmethyl Tramadol analysis.
Table 4: Summary of Method Performance Characteristics
| Parameter | Method A (PPT) | Method B (LLE) |
| Linearity Range (ng/mL) | 1 - 500 | 0.5 - 250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 |
| Mean Recovery (%) | 85 - 95 | 90 - 105 |
| Intra-day Precision (%RSD) | < 10 | < 8 |
| Inter-day Precision (%RSD) | < 12 | < 10 |
| Intra-day Accuracy (%) | 90 - 110 | 92 - 108 |
| Inter-day Accuracy (%) | 88 - 112 | 90 - 110 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key parameters in the LC-MS/MS analysis of O-Desmethyl Tramadol.
References
- 1. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects in bioanalysis with deuterated standards
Welcome to the technical support center for minimizing matrix effects in bioanalysis with deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as:
-
Ion Suppression: A decrease in the analyte's signal intensity.[2]
-
Ion Enhancement: An increase in the analyte's signal intensity.[3]
These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method, potentially leading to unreliable quantification of drugs and their metabolites.[3] Common sources of matrix effects in biological samples like plasma or serum include endogenous phospholipids (B1166683), salts, proteins, and lipids.[1][4] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4]
Q2: How do deuterated internal standards help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the "gold standard" for compensating for matrix effects in quantitative bioanalysis.[1][5] Because they are chemically almost identical to the analyte, they share very similar physicochemical properties. This similarity ensures that the deuterated standard and the analyte exhibit nearly identical behavior during:
-
Sample Extraction: They have similar extraction recoveries.[6]
-
Chromatographic Separation: They ideally co-elute, meaning they have the same retention time.[6]
-
Mass Spectrometric Detection: They experience the same degree of ion suppression or enhancement in the ion source.[1]
By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification.[1]
Q3: Can deuterated internal standards fail to correct for matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][7] A key issue is the "deuterium isotope effect," which can sometimes cause a slight chromatographic separation between the analyte and the deuterated standard.[8] If this separation causes them to elute into regions with different levels of ion suppression, it leads to differential matrix effects , resulting in inaccurate quantification.[9] Complete co-elution is critical for the most effective correction.[8]
Q4: What are the primary causes of matrix effects in biological samples?
A4: The primary culprits behind matrix effects are endogenous components of the biological matrix that co-elute with the analyte of interest.[3] Phospholipids , which are major components of cell membranes, are a notorious source of ion suppression in plasma and serum samples.[10][11] Other contributing substances include salts, dosing media, formulation agents, and mobile phase modifiers.[3][12]
Q5: What is the Matrix Factor (MF) and how is it used?
A5: The Matrix Factor (MF) is a quantitative measure used to assess the extent of ion suppression or enhancement. It is calculated by comparing the peak response of an analyte in the presence of the matrix to its response in a clean, neat solution.[3]
Formula: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)[13]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
To evaluate how well a deuterated standard compensates for these effects, an Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is calculated. An IS-Normalized MF close to 1 indicates effective compensation.[13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards to correct for matrix effects.
Guide 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Problem: You observe high variability (%CV > 15%) in the analyte-to-internal-standard peak area ratio across different samples or runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | The analyte and deuterated standard are not experiencing the same level of ion suppression. This is often due to a slight chromatographic shift. Solution: Optimize chromatography to ensure complete co-elution. If co-elution cannot be achieved, consider a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[8] |
| Inconsistent Sample Preparation | Variability in extraction recovery between the analyte and the internal standard. A study reported a 35% difference in extraction recovery between haloperidol (B65202) and its deuterated analog. Solution: Re-evaluate and optimize the sample preparation method (e.g., LLE, SPE). Ensure pH and solvent composition are consistent for every sample. |
| IS Purity Issues | The deuterated standard is contaminated with the unlabeled analyte, leading to an artificially high analyte signal. Solution: Verify the isotopic purity of the internal standard. The unlabeled analyte response in a blank sample spiked only with the IS should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[9] |
| Isotopic Exchange | Deuterium atoms are exchanging with hydrogen atoms from the solvent or matrix, especially if the label is on a heteroatom (-OH, -NH).[9] Solution: Select a deuterated standard with labels on stable positions (e.g., aromatic rings, carbon backbones). Avoid storing standards in highly acidic or basic solutions. |
Guide 2: Analyte and Deuterated Standard Do Not Co-elute
Problem: The analyte and the deuterated internal standard have different retention times.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-co-eluting standards.
Guide 3: Unexpectedly High or Low Analyte Concentrations
Problem: The calculated concentrations for your quality control (QC) samples are consistently biased high or low.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Differential Ion Suppression | As detailed in Guide 1, a chromatographic shift can lead to the analyte experiencing more or less ion suppression than the IS, causing over- or under-estimation.[9] Solution: Follow the steps in Guide 2 to achieve co-elution. |
| IS Concentration Error | The concentration of the internal standard spiking solution is incorrect. Solution: Carefully reprepare the internal standard solution and verify its concentration. |
| Cross-Contamination (Carryover) | Analyte from a high-concentration sample is carried over to a subsequent low-concentration sample, causing artificially high results. Solution: Optimize the autosampler wash procedure. Inject a blank sample immediately after the highest calibration standard to check for carryover. |
| Impurity in IS | The deuterated standard contains unlabeled analyte, leading to a positive bias in results, especially at low concentrations. Solution: Perform the IS purity check described in Guide 1. |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte and to assess the effectiveness of the deuterated internal standard in compensating for it.[13][14]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six lots before the extraction process begins.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery:
-
Analyte MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
IS MF = (Mean IS Peak Area from Set B) / (Mean IS Peak Area from Set A)
-
Recovery = (Mean Peak Area from Set C) / (Mean Peak Area from Set B)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = Analyte MF / IS MF
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[5][13]
Data Presentation Example:
| Matrix Lot | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 0.65 | 0.68 | 0.96 |
| 2 | 0.72 | 0.74 | 0.97 |
| 3 | 0.68 | 0.66 | 1.03 |
| 4 | 0.75 | 0.73 | 1.03 |
| 5 | 0.63 | 0.65 | 0.97 |
| 6 | 0.70 | 0.71 | 0.99 |
| Mean | 0.69 | 0.69 | 0.99 |
| %CV | 6.8% | 5.1% | 3.1% |
Protocol 2: Sample Preparation - Phospholipid Removal
Objective: To effectively remove phospholipids, a primary source of matrix effects, from plasma or serum samples.[10][11]
Methodology (using a phospholipid removal plate, e.g., HybridSPE):
-
Sample Aliquot: Aliquot 100 µL of the biological sample (e.g., human plasma) into a 96-well plate.
-
Add Internal Standard: Add the deuterated internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (containing 1% formic acid) to each well to precipitate proteins.
-
Mix: Vortex the plate for 1 minute to ensure thorough mixing.
-
Filtration: Place the 96-well plate on the phospholipid removal plate assembly and apply vacuum or positive pressure to pass the sample through the specialized sorbent. The analytes pass through while phospholipids are retained.
-
Collection: Collect the clean filtrate in a collection plate.
-
Injection: Directly inject the filtrate into the LC-MS/MS system.
General Bioanalytical Workflow:
Caption: A typical bioanalytical workflow using a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ion Suppression for O-Desmethyl Tramadol in LC-MS
Welcome to the technical support center for the LC-MS analysis of O-Desmethyl Tramadol (B15222) (ODMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the LC-MS analysis of O-Desmethyl Tramadol?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, in this case, O-Desmethyl Tramadol, in the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][4] It is primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that compete with ODMT for ionization in the electrospray ionization (ESI) source.[5]
Q2: What are the common causes of ion suppression for O-Desmethyl Tramadol?
The primary causes of ion suppression in the analysis of ODMT from biological samples include:
-
Co-eluting Matrix Components: Substances from the biological sample that elute from the LC column at the same time as ODMT can interfere with its ionization. These can include phospholipids, salts, proteins, and other small molecules.[5]
-
Sample Preparation Method: Simpler methods like "dilute and shoot" or protein precipitation can leave a significant amount of matrix components in the sample, leading to more pronounced ion suppression.[1][5]
-
Mobile Phase Additives: Certain non-volatile additives or surfactants, such as triethylamine (B128534) and sodium dodecyl sulfate, which are sometimes used in HPLC with UV or fluorescence detection, can cause significant ion suppression in MS/MS analysis.[6]
-
High Analyte Concentration: While less common, very high concentrations of the analyte itself or other compounds in the sample can lead to self-suppression.
Q3: How can I detect and assess the extent of ion suppression in my ODMT assay?
There are several experimental approaches to evaluate the presence and magnitude of ion suppression:
-
Post-Column Infusion: This method involves continuously infusing a standard solution of ODMT directly into the MS detector, post-LC column. A blank, extracted matrix sample is then injected onto the LC system. A drop in the constant baseline signal at the retention time of ODMT indicates the presence of co-eluting matrix components that cause ion suppression.[1][5]
-
Matrix Effect Evaluation: This quantitative approach compares the peak area of ODMT spiked into a post-extraction blank matrix sample with the peak area of ODMT in a neat (pure) solvent. The ratio of these peak areas provides a measure of the matrix effect (ion suppression or enhancement).[5] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Internal Standard (IS) Normalized Matrix Factor: By using a stable isotope-labeled internal standard (SIL-IS) for ODMT, the matrix factor can be normalized. A study on tramadol reported an IS-normalized matrix factor between 0.93 and 1.06, indicating minimal matrix effects when using solid-phase extraction.[5]
Troubleshooting Guide
Problem: Low signal intensity or poor sensitivity for O-Desmethyl Tramadol.
This is a common issue often linked to ion suppression. Here are the steps to troubleshoot and resolve this problem:
Step 1: Evaluate Your Sample Preparation Method
Crude sample preparation techniques are a major source of matrix components that cause ion suppression.
-
Recommendation: If you are using protein precipitation, consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is often preferred for its ability to provide cleaner extracts.[1][5]
dot
Caption: Comparison of sample preparation workflows.
Step 2: Optimize Chromatographic Separation
If matrix components co-elute with ODMT, modifying your LC method can separate them, reducing ion suppression.
-
Recommendations:
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between ODMT and interfering peaks.
-
Change the Column: Experiment with different column chemistries, such as a C18 or a phenyl-hexyl column, to alter selectivity.[4]
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of basic compounds like ODMT and alter the retention of interfering components. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) is common.[4]
-
Step 3: Utilize an Appropriate Internal Standard
An internal standard is crucial for accurate quantification, especially when ion suppression is present.
-
Recommendation: Use a stable isotope-labeled (SIL) internal standard, such as O-desmethyl-cis-tramadol-d₆. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be effectively normalized.[5]
dot
Caption: Mechanism of ion suppression in the ESI source.
Step 4: Optimize Mass Spectrometer Source Parameters
Inefficient ionization can also lead to a poor signal.
-
Recommendations:
-
Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.
-
Test both positive and negative ion modes, although positive mode is common for ODMT.[4][7]
-
Perform a product ion scan to confirm you are using the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). A common transition for ODMT is m/z 250.1 -> 58.2.[4]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on the analysis of O-Desmethyl Tramadol and related compounds, highlighting the effectiveness of different methods in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Techniques and Matrix Effects
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | Tramadol | Human Plasma | Not explicitly stated, but method validated | 86.0 ± 3.4 | [6] |
| Protein Precipitation | O-Desmethyl Tramadol | Human Plasma | 89.9 ± 5.6 | 85.5 ± 1.8 | [6] |
| Protein Precipitation | Tramadol & ODMT | Human Plasma | Not explicitly stated, but method validated | ~96% | [7] |
| Solid-Phase Extraction | Tramadol | Human Whole Blood | ISTD Normalized: 0.93 - 1.06 | Not specified | [5] |
| Liquid-Liquid Extraction | Tramadol & ODMT | Human Plasma | Not explicitly stated, but method validated | 92% (T), 85% (ODMT) | [8] |
Table 2: LC-MS/MS Method Parameters for O-Desmethyl Tramadol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Patel et al.[9] | Gergov et al.[7] | Tanaka et al.[6] |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation (Perchloric Acid) | Protein Precipitation |
| LC Column | Aquasil C18 (100mm x 2.1mm, 5µm) | Zorbax SB-C18 (100mm x 3.0mm, 3.5µm) | Not specified |
| Mobile Phase | Isocratic | Acetonitrile (B52724) and 0.2% TFA in water (10:90) | Not specified |
| Flow Rate | Not specified | 1 mL/min | Not specified |
| Run Time | 2.0 min | 10 min | 10 min |
| Detection Mode | MRM (Positive Ion) | SIM (Positive Ion) | MS/MS |
| LLOQ for ODMT | 0.5 ng/mL | 2 ng/mL | 2.5 ng/mL |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for ODMT Analysis in Human Plasma
This protocol is adapted from Patel et al. and offers a rapid sample cleanup.[9]
-
Sample Aliquoting: Take 200 µL of human plasma.
-
Internal Standard Addition: Add the internal standard (e.g., propranolol (B1214883) or a SIL-IS).
-
Protein Precipitation: Add acetonitrile to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for ODMT Analysis from Plasma
This protocol is a general guide based on best practices for reducing matrix effects.[5]
-
Sample Pre-treatment: To a plasma sample, add an internal standard and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analytes (including ODMT) with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
dot
Caption: Troubleshooting workflow for low ODMT signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Tramadol and Its Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of Tramadol (B15222) and its isomers. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to refine your experimental methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Tramadol and its isomers?
A1: The main challenge lies in the stereochemistry of Tramadol. It is a chiral compound, existing as a racemic mixture of two enantiomers: (+)-Tramadol and (-)-Tramadol. Its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), are also chiral.[1] While diastereomers can often be separated on standard achiral columns (like C18), resolving the enantiomeric pairs requires a chiral stationary phase (CSP).[2]
Q2: What are the most common types of columns used for the chiral separation of Tramadol enantiomers?
A2: Polysaccharide-based chiral stationary phases are widely and effectively used for the enantioselective separation of Tramadol and its metabolites.[2] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris-(3,5-dimethylphenylcarbamate) and amylose tris-(3,5-dimethylphenylcarbamate), are common choices.[3][4] Protein-based columns, like those containing alpha1-acid glycoprotein (B1211001) (AGP), have also been successfully employed.[5]
Q3: What are typical mobile phase conditions for chiral separation of Tramadol?
A3: The choice of mobile phase is highly dependent on the chiral stationary phase and the desired separation mode (normal-phase, reversed-phase, or polar organic).
-
Normal-Phase: A common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol (B130326).[6][7] A basic additive like diethylamine (B46881) (DEA) is often included to improve peak shape and resolution for the basic Tramadol molecule.[6][7]
-
Reversed-Phase: Mixtures of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) are typically used.[3][5] The pH of the aqueous phase is a critical parameter to optimize as it affects the ionization state of Tramadol and its interaction with the CSP.[8]
Q4: How can I improve the resolution between Tramadol enantiomers?
A4: To improve resolution in chiral chromatography, you can adjust several parameters:
-
Mobile Phase Composition: Fine-tuning the percentage of the organic or alcohol modifier can significantly impact selectivity.[9][10]
-
Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can enhance resolution.[9]
-
Temperature: Temperature can have a notable effect on chiral recognition. Experimenting with different column temperatures (both increasing and decreasing) can help optimize the separation.[9]
-
Mobile Phase Additives: The addition of small amounts of acidic or basic modifiers can improve peak shape and selectivity.[7]
Q5: What detection methods are suitable for the analysis of Tramadol and its isomers?
A5: Fluorescence and mass spectrometry (MS) are common detection methods for Tramadol and its metabolites due to their high sensitivity and selectivity.
-
Fluorescence Detection: Tramadol and its O-desmethylated metabolite exhibit native fluorescence, allowing for sensitive detection without derivatization.[3][5][11] Typical excitation and emission wavelengths are around 275 nm and 300 nm, respectively.[7][12]
-
Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the selective and sensitive quantification of Tramadol and its metabolites, especially in complex biological matrices.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of Tramadol and its isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | The selection of the CSP is crucial. If a particular CSP is not providing separation, consider trying a different type of chiral column (e.g., switching from a cellulose-based to an amylose-based CSP).[7] |
| Incorrect mobile phase composition. | Optimize the mobile phase by varying the organic modifier percentage, trying different modifiers (e.g., ethanol vs. isopropanol in normal phase), and adjusting the concentration of additives.[7] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like Tramadol, interactions with residual silanol (B1196071) groups on silica-based columns can cause tailing.[8][15] Adding a competing base, such as diethylamine or triethylamine, to the mobile phase can mask these active sites and improve peak shape.[7][8] |
| Column overload. | Injecting too much sample can lead to distorted peaks. Try reducing the injection volume or diluting the sample.[8][15] | |
| Sample solvent incompatible with the mobile phase. | Ideally, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.[15] | |
| Inconsistent Retention Times | Insufficient column equilibration. | Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the baseline is stable before starting your analytical run.[9] |
| Fluctuations in mobile phase composition. | Ensure accurate preparation and thorough mixing of the mobile phase. If using a buffer, make sure it is fresh.[8] Degassing the mobile phase is also important to prevent bubble formation in the pump.[8] | |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature, as minor fluctuations can affect retention times.[9] | |
| High Backpressure | Blocked column inlet frit. | This can be caused by particulates from the sample or mobile phase. Try back-flushing the column. If the problem persists, the frit may need to be replaced.[16] |
| Sample precipitation. | If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column. Ensure sample solvent compatibility.[16] |
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of Tramadol and its metabolites.
Table 1: Chromatographic Conditions for Chiral Separation of Tramadol and its Metabolites
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Tramadol and O-desmethyltramadol enantiomers | Chiracel OD-R | Phosphate buffer (pH 6) and acetonitrile (80:20) | Not Specified | Fluorescence | [3] |
| Tramadol, N-desmethyltramadol, and O-desmethyltramadol enantiomers | Lux Cellulose-4 | 0.1% diethylamine in hexane and ethanol (96:4, v/v) | 0.7 | Fluorescence | [6] |
| Tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers | AGP column | 30 mM diammonium hydrogen phosphate buffer-acetonitrile-triethylamine (98.9:1:0.1, v/v), pH 7 | 0.5 | Fluorescence (Ex: 200 nm, Em: 301 nm) | [5] |
| Tramadol and O-desmethyltramadol enantiomers | Chiralpak AD | isohexane-ethanol-diethylamine (97:2.8:0.1, v/v) | Not Specified | Fluorescence | [4] |
| Tramadol and O-desmethyltramadol enantiomers | Chiralpak IG-3 | ethanol-water-diethylamine (80:20:0.1, v/v/v) | Not Specified | Not Specified | [17] |
Table 2: Performance Data for Chiral Separation Methods
| Analyte(s) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Tramadol enantiomers | 0.5 - 750 | 0.5 | 95.95 - 97.87 | [3] |
| O-desmethyltramadol enantiomers | 0.5 - 500 | 0.5 | 97.70 - 98.79 | [3] |
| Tramadol and N-desmethyltramadol enantiomers | 56 - 392 | 28 | Not Specified | [6] |
| O-desmethyltramadol enantiomers | 56 - 392 | 56 | Not Specified | [6] |
| Tramadol enantiomers | 2 - 200 | 2 | > 81 | [5] |
| O-desmethyltramadol enantiomers | 2.5 - 100 | 2.5 | > 81 | [5] |
| N-desmethyltramadol enantiomers | 2.5 - 75 | 2.5 | > 81 | [5] |
| Tramadol enantiomers | 1.14 µg/mL | 1.14 | Not Specified | [17] |
| O-desmethyltramadol enantiomers | 1.33 µg/mL | 1.33 | Not Specified | [17] |
Experimental Protocols
Protocol 1: Chiral HPLC-Fluorescence Method for Tramadol and its Metabolites in Wastewater
This protocol is based on the method described for the enantioselective analysis of Tramadol, N-desmethyltramadol, and O-desmethyltramadol.[6]
-
Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis® mixed-mode cation exchange (MCX) cartridge (150 mg) with methanol followed by ultrapure water.
-
Load the wastewater sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC System and Conditions
-
HPLC System: A standard liquid chromatograph equipped with a fluorescence detector.
-
Chiral Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 0.1% diethylamine in hexane and ethanol (96:4, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for Tramadol and its metabolites (e.g., Ex: 275 nm, Em: 300 nm).
-
-
Data Analysis
-
Identify and quantify the enantiomers based on their retention times and peak areas in the chromatogram. The elution order for Tramadol and O-desmethyltramadol is typically the (-)-enantiomer followed by the (+)-enantiomer.[6]
-
Protocol 2: Chiral HPLC-Fluorescence Method for Tramadol and O-desmethyltramadol in Human Plasma
This protocol is adapted from a method for the quantitative determination of Tramadol and O-desmethyltramadol enantiomers in human plasma.[3]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add an internal standard (e.g., ketamine).
-
Perform a single extraction with tert-butyl methyl ether.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC System and Conditions
-
HPLC System: A standard liquid chromatograph with a fluorescence detector.
-
Columns: An achiral C18 pre-column followed by a Chiralcel OD-R column.
-
Mobile Phase: A mixture of phosphate buffer (containing 0.2 M sodium perchlorate (B79767) and 0.09 M triethylamine, adjusted to pH 6) and acetonitrile (80:20, v/v).
-
Flow Rate: As per instrument optimization.
-
Column Temperature: 20°C.
-
Injection Volume: As per instrument optimization.
-
Fluorescence Detection: Set appropriate excitation and emission wavelengths.
-
-
Data Analysis
-
Construct calibration curves for each enantiomer of Tramadol and O-desmethyltramadol.
-
Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curves.
-
Visualizations
References
- 1. Stereoselective pharmacokinetic analysis of tramadol and its main phase I metabolites in healthy subjects after intravenous and oral administration of racemic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective determination of tramadol and its main phase I metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Improved HPLC method for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Navigating Isotopic Exchange in Deuterated Standards
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with isotopic exchange in deuterated internal standards, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical issue with deuterated internal standards?
A1: Isotopic exchange, often termed "back-exchange," is an unintended chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvents.[1][2] This phenomenon can significantly compromise the accuracy of quantitative analyses, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[1]
The core problem arises because the mass spectrometer differentiates the analyte from its internal standard based on their mass difference. When the deuterated standard loses its deuterium labels, two primary issues occur:
-
Underestimation of the Internal Standard: The signal intensity of the deuterated internal standard decreases, leading to an artificially inflated analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard now has the same mass as the non-deuterated analyte, contributing to its signal and causing a false increase in the measured concentration.[1][3]
Q2: My quantitative results are inconsistent. Could isotopic exchange be the cause?
A2: Yes, inconsistent and inaccurate quantitative results are a classic symptom of isotopic exchange.[3] However, other factors could also be at play, such as a lack of co-elution between the analyte and the standard, impurities in the standard, or differential matrix effects.[3][4] If you observe a decrease in the internal standard signal over time or an unexpected increase in the analyte signal (especially in blank samples spiked only with the standard), isotopic exchange is a likely culprit.[2]
Q3: Which deuterium labels are most likely to undergo exchange?
A3: The stability of a deuterium label is highly dependent on its position within the molecule.[1][5] Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[2][4] Additionally, deuterium atoms on carbons adjacent to carbonyl groups can also be prone to exchange, particularly under acidic or basic conditions through a process called enolization.[1][3] When selecting a deuterated standard, it is crucial to choose one where the labels are in chemically stable, non-exchangeable positions.[3][6]
Q4: What experimental conditions accelerate isotopic exchange?
A4: Several factors can significantly influence the rate and extent of isotopic exchange. Understanding these can help in mitigating the issue. The primary factors are:
-
pH: The rate of exchange is highly dependent on the pH of the solution. It is generally slowest around pH 2.5-3.0 and increases significantly in both highly acidic and, more notably, basic conditions.[1][5][7]
-
Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[1][2] Maintaining low temperatures during sample preparation and analysis is crucial.[7][8]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are sources of hydrogen atoms and can drive the back-exchange process.[2][5]
-
Sample Matrix: Components within a biological matrix, such as enzymes, can potentially catalyze the exchange.[2]
Q5: How can I experimentally verify if isotopic exchange is occurring?
A5: A stability or incubation study is a direct way to determine if your deuterated internal standard is undergoing back-exchange under your specific experimental conditions.[2][3] This involves incubating the deuterated standard in a blank matrix for a duration equivalent to your typical sample preparation and analysis time. A significant increase in the signal of the corresponding non-deuterated analyte indicates that exchange is happening.[3] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for just one hour.[3]
Troubleshooting Guide
If you suspect isotopic exchange is compromising your data, follow this systematic troubleshooting workflow.
References
Technical Support Center: Optimizing Tramadol Metabolite Extraction from Whole Blood
Welcome to the technical support center for the analysis of Tramadol (B15222) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of these compounds from whole blood.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Tramadol and its metabolites from whole blood?
A1: The most prevalent and well-documented methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[1] The choice of method often depends on the desired level of sample cleanliness, required sensitivity, and available laboratory equipment.[1]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis after extraction?
A2: Matrix effects, which can suppress or enhance the ionization of target analytes, are a common challenge.[2] To mitigate these effects, consider the following strategies:
-
Employ a more selective extraction method: SPE, particularly with mixed-mode cartridges, generally yields cleaner extracts compared to LLE and PP.[1]
-
Optimize chromatographic separation: Ensure that Tramadol and its metabolites are well-resolved from co-eluting matrix components.[1]
-
Utilize a stable isotope-labeled internal standard: This is a highly effective way to compensate for any signal suppression or enhancement caused by the matrix.[1]
Q3: What are the critical pre-treatment steps for whole blood samples before extraction?
A3: Proper sample pre-treatment is crucial for efficient and reproducible extraction. Key considerations include:
-
Hemolysis: Whole blood requires lysis of red blood cells to release the analytes. This can be achieved using various methods, including acidic reagents or organic solvents.[3]
-
pH Adjustment: The pH of the sample must be optimized for the chosen extraction technique. For LLE of Tramadol, a basic pH is typically used to ensure the analyte is in its non-ionized form.[1] For SPE, the pH should be adjusted for optimal retention on the sorbent.[1]
-
Hydrolysis of Glucuronide Metabolites: To analyze for total (free and conjugated) metabolite concentrations, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the glucuronic acid moiety.[4]
Q4: My recovery of Tramadol and its metabolites is low. What are the potential causes and solutions?
A4: Low recovery can stem from several factors. Please refer to our detailed troubleshooting guide below for specific issues related to your extraction method (LLE, SPE, or PP). Common culprits include incorrect pH, inappropriate solvent selection, or incomplete elution.[1]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect pH of the aqueous phase. | For Tramadol and its basic metabolites, ensure the sample is alkalinized (typically to pH 9-11) before extraction to keep the analytes in their non-ionized, more organic-soluble form.[5] |
| Inappropriate extraction solvent. | The polarity of the extraction solvent is critical. Ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) are commonly used for Tramadol.[6][7] Consider testing different solvents or solvent mixtures to optimize recovery. | |
| Insufficient mixing/vortexing. | Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer. Vortex for an adequate amount of time (e.g., 2 minutes).[1] | |
| Emulsion formation. | Emulsions can trap analytes and make phase separation difficult. Try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different solvent system. | |
| High Variability | Inconsistent phase separation. | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clean separation.[1] |
| Analyte degradation. | Tramadol and its metabolites can be susceptible to degradation at extreme pH or high temperatures. Avoid prolonged exposure to harsh conditions.[1] |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete retention on the sorbent. | Ensure the pH of the sample is appropriate for the chosen sorbent (e.g., for mixed-mode cation exchange, an acidic loading condition is often used).[4] Also, check that the sample loading flow rate is not too high. |
| Incomplete elution from the sorbent. | The elution solvent must be strong enough to displace the analytes. For basic compounds like Tramadol on a cation exchange sorbent, an elution solvent containing a base like ammonium (B1175870) hydroxide (B78521) is typically required.[8] Test different elution solvents and volumes. | |
| Sorbent drying out before sample loading. | Do not allow the SPE sorbent to dry out after conditioning and equilibration steps, as this can lead to inconsistent results.[8] | |
| Poor Sample Clean-up | Insufficient washing of the sorbent. | Incorporate a wash step with a solvent that can remove interferences without eluting the analytes of interest. For example, washing with methanol (B129727) can remove some non-polar interferences.[8] |
| Inappropriate sorbent selection. | For complex matrices like whole blood, a more selective sorbent such as a mixed-mode or molecularly imprinted polymer (MIP) may provide better clean-up than a standard C18 sorbent.[8][9] |
Protein Precipitation (PP)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Analyte co-precipitation with proteins. | Optimize the type and volume of the precipitation solvent. Acetonitrile is a common choice.[10][11] Ensure thorough vortexing to disperse the solvent and promote protein crashing. |
| Incomplete protein precipitation. | Use a sufficient volume of cold organic solvent (e.g., a 3:1 ratio of solvent to sample) to ensure complete protein removal.[10][12] | |
| High Matrix Effects | Insufficient sample clean-up. | Protein precipitation is a less selective technique.[12] While fast, it may not provide adequate clean-up for sensitive LC-MS/MS analysis. If matrix effects are significant, consider a post-precipitation clean-up step like SPE or LLE. |
| Clogged LC System | Incomplete removal of precipitated proteins. | Ensure thorough centrifugation to pellet all precipitated proteins before transferring the supernatant for analysis.[2] |
Data on Extraction Recovery
The following tables summarize quantitative data on the recovery of Tramadol and its primary metabolite, O-desmethyltramadol (ODT), from various biological matrices using different extraction techniques.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | Matrix | SPE Sorbent Type | Recovery (%) | Reference |
| Tramadol | Plasma | Mixed-Mode Cation Exchange | >90 | [8] |
| O-desmethyltramadol | Plasma | Mixed-Mode Cation Exchange | >90 | [8] |
| Tramadol | Plasma | Molecularly Imprinted Polymer | >91 | [8] |
| Tramadol | Urine | Molecularly Imprinted Polymer | >91 | [8] |
| Tramadol | Blood | C18 | >85 | |
| O-desmethyltramadol | Blood | C18 | >92 | |
| Tramadol | Serum | C18AR/MP3 Disk | 84.8 - 98.9 | [13] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Tramadol | Plasma | Diisopropylether | 70 - 84.81 | [14] |
| O-desmethyltramadol | Plasma | Diisopropylether | 95 - 101 | [14] |
| Tramadol | Plasma | Ethyl acetate | ~87.2 | [6] |
| O-desmethyltramadol | Plasma | Ethyl acetate | ~89.8 | [6] |
| Tramadol | Urine | Ethylacetate:diethylether (1:1) | 94.1 | [15] |
| O-desmethyltramadol | Urine | Ethylacetate:diethylether (1:1) | 96.3 | [15] |
Table 3: Protein Precipitation (PP) Recovery
| Analyte | Matrix | Precipitation Solvent | Recovery (%) | Reference |
| Tramadol | Plasma | Acetonitrile/Methanol | 85.5 - 106.3 | [11] |
| O-desmethyltramadol | Plasma | Acetonitrile/Methanol | 85.5 - 106.3 | [11] |
| N-desmethyltramadol | Plasma | Acetonitrile/Methanol | 85.5 - 106.3 | [11] |
| N,O-didesmethyltramadol | Plasma | Acetonitrile/Methanol | 85.5 - 106.3 | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Tramadol and Metabolites from Whole Blood
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add a suitable internal standard.
-
Add 4 mL of a lysis buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[8]
-
-
Washing:
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[8]
-
-
Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) of Tramadol and Metabolites from Whole Blood
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Extraction:
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]
-
Protocol 3: Protein Precipitation (PP) of Tramadol and Metabolites from Whole Blood
This protocol is a rapid and simple method, but may result in higher matrix effects.
-
Sample Pre-treatment:
-
To 100 µL of whole blood, add 10 µL of internal standard solution and vortex.[12]
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[2]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. scholar.valpo.edu [scholar.valpo.edu]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: The Nuances of Deuterated Standards in Matrix Effect Correction
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the limitations of using deuterated internal standards to correct for matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][5] Common culprits in complex biological matrices include salts, lipids, and proteins.[1][3]
Q2: How are deuterated internal standards supposed to correct for matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are often considered the "gold standard" for mitigating matrix effects.[1][6] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience the same degree of ionization suppression or enhancement.[1][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Why don't deuterated standards always provide perfect correction?
A3: While highly effective, deuterated standards may not always perfectly compensate for matrix effects.[1][5] This is primarily because the substitution of hydrogen with deuterium (B1214612) can introduce subtle physicochemical differences between the analyte and the internal standard.[7][8] These differences can lead to a failure in correction, a phenomenon often referred to as "differential matrix effects," where the analyte and the standard experience different levels of signal suppression or enhancement.[9][10]
Q4: What are the primary reasons for the failure of deuterated standards to correct for matrix effects?
A4: Several factors can contribute to the failure of deuterated internal standards to accurately correct for matrix effects:
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium can slightly alter the lipophilicity of a molecule, leading to a small difference in retention time between the analyte and the deuterated standard in reversed-phase chromatography.[7][11] If this shift causes them to elute into regions with varying degrees of ion suppression, the correction will be inaccurate.[1][9]
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and its deuterated analog might experience different degrees of ion suppression or enhancement.[8] Studies have shown that the matrix effects experienced by the analyte and its SIL internal standard can differ by 26% or more.
-
Variable Extraction Recovery: It cannot be assumed that the extraction recovery of the analyte and the deuterated internal standard are identical. Differences in recovery have been reported and can introduce quantitative errors.[12] For instance, a 35% difference in extraction recovery between haloperidol (B65202) and deuterated haloperidol has been observed.[13]
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, a process known as isotopic exchange or H/D back-exchange.[10][14] This is more likely to occur if the deuterium label is on a heteroatom (like -OH or -NH) or a carbon adjacent to a carbonyl group.[10]
-
Purity of the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity.[10] This can lead to artificially high measurements of the analyte concentration.
Troubleshooting Guide
Issue: Poor reproducibility of the analyte/internal standard area ratio.
This is a common indicator that the deuterated standard is not effectively correcting for matrix effects.
| Potential Cause | Troubleshooting Steps |
| Chromatographic Shift | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm perfect co-elution.[11] 2. Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and standard elute together.[11] 3. Alternative Isotopes: If possible, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic shifts.[7] |
| Differential Matrix Effects | 1. Evaluate Matrix Effects: Perform a matrix effect evaluation experiment (see protocol below) to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard across different matrix lots.[10] 2. Improve Sample Cleanup: Enhance sample preparation methods to more effectively remove interfering matrix components.[11] 3. Sample Dilution: Dilute the sample to lower the concentration of matrix components.[11] |
| Incorrect Internal Standard Concentration | 1. Re-prepare Solution: Carefully prepare a new internal standard spiking solution and verify its concentration.[1] |
Issue: Unexpectedly high or low calculated analyte concentrations.
This may point to issues with the internal standard itself or its interaction with the matrix.
| Potential Cause | Troubleshooting Steps |
| Purity of Internal Standard | 1. Check Certificate of Analysis: Review the supplier's certificate of analysis for isotopic and chemical purity.[11] 2. Assess Contribution from IS: Perform an experiment (see protocol below) to check for the presence of the unlabeled analyte in the internal standard solution.[10] |
| Isotopic Exchange | 1. Assess Label Stability: Conduct an experiment (see protocol below) to evaluate the stability of the deuterium label under your specific analytical conditions (pH, temperature, solvent).[11] 2. Optimize Label Position: When synthesizing or purchasing a deuterated standard, choose one where the label is on a stable position, avoiding heteroatoms.[14] |
| Cross-Contamination (Carryover) | 1. Optimize Wash Procedure: Improve the autosampler wash protocol. 2. Inject Blanks: Inject a blank sample after a high-concentration sample to check for carryover.[1] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples: [10]
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard in a clean solvent at various concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect Factor (MEF): MEF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Analyte MEF (%) | IS MEF (%) | Analyte/IS Ratio in Matrix vs. Neat | Interpretation | Impact on Quantification |
| 75 | 76 | ~1.0 | IS corrects for suppression | Accurate |
| 50 | 95 | ~0.53 | Differential Matrix Effect: IS fails to correct | Overestimation of analyte |
| 90 | 60 | ~1.5 | Differential Matrix Effect: IS overcorrects | Underestimation of analyte |
This table presents hypothetical data to illustrate the interpretation of a matrix effect experiment.
Protocol 2: Assessing Contribution from Internal Standard
This experiment checks for the presence of unlabeled analyte in the deuterated standard.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal, ideally less than a small percentage of the Lower Limit of Quantification (LLOQ) response for the analyte. A significant signal indicates contamination of the internal standard.
Visualizations
Caption: Mechanism of matrix effects in the electrospray ionization (ESI) source.
Caption: Impact of chromatographic shift on matrix effect correction.
Caption: Troubleshooting workflow for inconsistent IS performance.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing sensitivity for low concentrations of O-Desmethyl Tramadol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of O-Desmethyl Tramadol (B15222) (ODT) detection at low concentrations.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of O-Desmethyl Tramadol.
Issue 1: Low or No Signal Detected for O-Desmethyl Tramadol
-
Question: I am not detecting any O-Desmethyl Tramadol in my samples, or the signal is much lower than expected. What are the possible causes and solutions?
-
Answer: A complete loss or significant reduction in signal can stem from various factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.
-
Protein Precipitation: While simple, it may not be sufficient for very low concentrations. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used (a common ratio is 3:1).[1] Inadequate vortexing or centrifugation can also lead to poor recovery.
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent and pH are critical. For ODT, a common approach involves basifying the sample (e.g., with sodium borate (B1201080) buffer to pH 9.5) and extracting with a non-polar solvent mixture like n-hexane:isoamyl alcohol (99:1 v/v).[2] Ensure vigorous mixing and complete phase separation.
-
Solid-Phase Extraction (SPE): This method often provides the cleanest extracts and highest recovery. Conditioning, loading, washing, and elution steps must be optimized. For ODT, a mixed-mode cation exchange cartridge can be effective.[1] Ensure the pH of the sample is appropriate for binding to the sorbent.
-
-
Analyte Degradation: ODT may be susceptible to degradation under certain conditions.
-
Stability: Assess the stability of ODT in the biological matrix at different temperatures and pH values.[2] Samples should be kept on ice or at 4°C during preparation whenever possible.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Some studies have demonstrated good stability through multiple cycles, but it is a factor to consider.[4]
-
-
Instrumental Issues (LC-MS/MS):
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Confirm that the correct precursor and product ion transitions for ODT are being monitored in Multiple Reaction Monitoring (MRM) mode.[1]
-
Ion Source Conditions: The electrospray ionization (ESI) source parameters, such as ion spray voltage and source temperature, should be optimized for ODT.[1] A dirty or malfunctioning ion source can lead to a dramatic loss in signal.
-
Chromatography: Poor peak shape (e.g., broadening or tailing) can result in a lower apparent signal-to-noise ratio. This can be caused by an inappropriate mobile phase pH, a contaminated or degraded column, or dead volume in the system.[2]
-
-
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
-
Question: My O-Desmethyl Tramadol peak is present, but the signal-to-noise ratio is too low for accurate quantification. How can I improve it?
-
Answer: A low signal-to-noise (S/N) ratio compromises the limit of detection and quantification.[5] Improving the S/N ratio involves either increasing the signal of the analyte or reducing the background noise.
-
Reducing Baseline Noise:
-
Mobile Phase Quality: Use high-purity solvents (e.g., LC-MS grade) and additives (e.g., formic acid, ammonium (B1175870) formate).[1] Contaminants in the mobile phase can contribute to high background noise.
-
Sample Clean-up: Enhance the sample preparation method to remove more matrix components. If using protein precipitation, consider switching to LLE or SPE for a cleaner extract. Matrix effects, such as ion suppression, can significantly reduce the analyte signal.
-
System Contamination: A contaminated HPLC system (injector, column, tubing) can be a source of noise. Flush the system with a strong solvent to remove potential contaminants.[3]
-
-
Enhancing Analyte Signal:
-
Optimize Ionization: Fine-tune the ESI source parameters, including gas flows (nebulizer and auxiliary gas), temperature, and spray voltage, to maximize the ionization of ODT.
-
Mobile Phase Modifier: The choice and concentration of the mobile phase modifier can significantly impact signal intensity. For ODT, which is a basic compound, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and enhance the signal in positive ion mode.[1]
-
Derivatization: While not always necessary with sensitive LC-MS/MS systems, derivatization can be employed to improve the chromatographic and ionization properties of the analyte. For GC-MS analysis, derivatization with agents like BSTFA with 1% TMCS is often required.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying low concentrations of O-Desmethyl Tramadol?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially in complex biological matrices like plasma and urine.[2] This technique allows for the detection and quantification of ODT at very low concentrations, often in the sub-ng/mL range.[6]
Q2: What are the most common sample preparation techniques for ODT analysis, and which one offers the best sensitivity?
A2: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is the simplest and fastest method, often using acetonitrile (B52724).[4] However, it may result in a less clean extract and suffer from more significant matrix effects, potentially limiting sensitivity.
-
Liquid-Liquid Extraction: LLE offers a cleaner sample than PPT and can provide good recovery.[7] The choice of extraction solvent and pH are critical for achieving high efficiency.
-
Solid-Phase Extraction: SPE is generally considered the most effective technique for achieving the highest sensitivity and cleanest extracts.[1] It is more time-consuming and expensive but can significantly reduce matrix effects and improve the S/N ratio.
For the highest sensitivity, SPE is typically recommended.
Q3: How can I minimize matrix effects when analyzing O-Desmethyl Tramadol in plasma?
A3: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis. To minimize them:
-
Improve Sample Clean-up: As mentioned, using a more rigorous sample preparation method like SPE can significantly reduce interfering matrix components.[1]
-
Chromatographic Separation: Ensure adequate chromatographic separation of ODT from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can help.
-
Use an Isotopic Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., O-desmethyl-cis-tramadol-D6).[1] This standard will experience similar matrix effects as the analyte, allowing for accurate correction during quantification.
Q4: What are typical Limit of Quantification (LOQ) values for O-Desmethyl Tramadol in human plasma using LC-MS/MS?
A4: The LOQ for ODT in human plasma can vary depending on the specific method and instrumentation used. However, highly sensitive methods have reported LOQs in the range of 0.5 ng/mL to 2.5 ng/mL.[6] Some methods have achieved even lower LOQs.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for O-Desmethyl Tramadol Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation | Protein Precipitation[4] | Solid-Phase Extraction |
| Linear Dynamic Range | 0.5 - 300.0 ng/mL | 2 - 300 ng/mL[4] | N/A |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 ng/mL[4] | 2.5 ng/mL[6] |
| Mean Recovery | >85% | 96%[4] | 85.5% - 106.3%[6] |
| Intra-day Precision (%RSD) | <10% | <10.1%[4] | 1.6% - 10.2%[6] |
| Inter-day Precision (%RSD) | <12% | <6.7%[4] | 1.6% - 10.2%[6] |
Detailed Experimental Protocols
Protocol 1: O-Desmethyl Tramadol Analysis in Human Plasma via Protein Precipitation and LC-MS/MS (Adapted from)
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., propranolol).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Aquasil C18 (100mm x 2.1mm, 5µm)
-
Mobile Phase: Isocratic elution (specific composition to be optimized, but often a mixture of acetonitrile and water with an acidic modifier like formic acid).
-
Flow Rate: To be optimized (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for ODT and the internal standard should be determined and optimized.
-
Protocol 2: O-Desmethyl Tramadol Analysis in Human Plasma via Solid-Phase Extraction and LC-MS/MS (Adapted from[1])
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 1 mL of the plasma sample (pre-treated with a buffer to adjust pH if necessary) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 or other reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate ODT from matrix components (e.g., 5% to 95% B over several minutes).
-
Flow Rate: To be optimized (e.g., 0.4 mL/min).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: MRM.
-
Ion Source Parameters: Optimize ion spray voltage (~4500 V), source temperature (~500°C), curtain gas, and collision gas pressures.
-
Visualizations
Caption: General experimental workflow for O-Desmethyl Tramadol analysis.
Caption: Troubleshooting decision tree for low ODT signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating O-Desmethyl Tramadol-d6 Calibration Curves: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing O-Desmethyl Tramadol-d6 as an internal standard, precision in calibration is paramount for accurate quantification of O-Desmethyl Tramadol (B15222). This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the preparation of calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable, isotopically labeled version of O-Desmethyl Tramadol, the primary active metabolite of Tramadol. It is an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), because it exhibits nearly identical chemical and physical properties to the unlabeled analyte.[1][2][3] This ensures that it behaves similarly during sample preparation and analysis, helping to correct for variations in extraction efficiency, matrix effects, and instrument response.[1]
Q2: What are typical concentration ranges for an O-Desmethyl Tramadol calibration curve?
A2: The linear range of a calibration curve for O-Desmethyl Tramadol can vary depending on the biological matrix and the sensitivity of the analytical method. However, published methods often report linearity in the low ng/mL to several hundred ng/mL range.[4][5][6][7] For instance, linearity has been demonstrated in ranges such as 0.5-300.0 ng/mL, 2.5–320 ng/mL, and 20-400 ng/mL.[4][6]
Q3: How should stock and working solutions of this compound be prepared and stored?
A3: Stock solutions are typically prepared in methanol (B129727) at a concentration of 1 mg/mL.[8][9] From this stock, working solutions are prepared by further dilution in an appropriate solvent, often methanol or a mobile phase constituent.[8][9] It is recommended to store stock solutions in a freezer to ensure long-term stability.[2]
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix.[10][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[10][11] In the analysis of O-Desmethyl Tramadol, matrix components like phospholipids (B1166683) and proteins can interfere with the ionization process.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of O-Desmethyl Tramadol calibration curves.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Linearity (r² < 0.99) | Inaccurate preparation of standards. | Prepare fresh stock and working solutions. Verify calculations and pipetting techniques. |
| Inappropriate concentration range. | Adjust the concentration range of your calibrators to better bracket the expected sample concentrations. | |
| Matrix effects. | Evaluate different sample preparation techniques (e.g., protein precipitation, LLE, SPE) to minimize matrix interference.[10][11] | |
| High Variability in Replicates | Inconsistent sample preparation. | Ensure uniform treatment of all samples, including vortexing times and evaporation steps. |
| Instrument instability. | Check for fluctuations in instrument parameters such as temperature and flow rate. | |
| Carryover from a previous high-concentration sample. | Implement a rigorous wash cycle between injections to ensure the system is clean.[10] | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | Optimize chromatographic conditions to separate the analyte from interfering matrix components.[10] Consider a more effective sample cleanup method. |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as collision energy and ion source settings for O-Desmethyl Tramadol and its internal standard.[4] | |
| Internal Standard Response is Inconsistent | Degradation of the internal standard. | Prepare a fresh working solution of this compound. |
| Inconsistent addition of the internal standard. | Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines the preparation of a calibration curve for the quantification of O-Desmethyl Tramadol in human plasma.
-
Prepare Stock Solutions:
-
Prepare Working Standard Solutions:
-
Serially dilute the O-Desmethyl Tramadol stock solution with methanol to create a series of working standards at concentrations such as 10 µg/mL and 1 µg/mL.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Prepare Calibration Standards:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of acetonitrile (B52724) containing the this compound internal standard.[10]
-
Vortex for 1 minute to precipitate proteins.[10]
-
Centrifuge at 10,000 rpm for 10 minutes.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[11]
-
-
LC-MS/MS Analysis:
Quantitative Data Summary
The following table summarizes typical validation parameters for O-Desmethyl Tramadol analytical methods.
| Parameter | Typical Range/Value | References |
| Linearity Range | 0.5 - 600 ng/mL | [4][5][6][7] |
| Correlation Coefficient (r²) | > 0.99 | [4][13] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20 ng/mL | [6][14][13] |
| Intra-day Precision (%RSD) | < 15% | [4][13] |
| Inter-day Precision (%RSD) | < 15% | [4][13] |
| Accuracy (% Bias) | 85 - 115% | [4][13] |
| Extraction Recovery | > 85% | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. O-Desmethyl-cis-tramadol-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
Navigating the Separation of Tramadol and its Metabolites: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of Tramadol (B15222) and its metabolites. The following information is designed to address specific issues related to the impact of mobile phase composition on analyte retention and separation.
Troubleshooting Guide
Q1: My Tramadol metabolite peaks are showing significant tailing. What are the primary causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing basic compounds like Tramadol and its metabolites.[1] This asymmetry, characterized by a drawn-out trailing edge, is often caused by secondary interactions between the basic analytes and the stationary phase.[1]
Primary Causes and Solutions:
-
Silanol (B1196071) Interactions: The most frequent cause is the interaction between the protonated basic analytes and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1]
-
Modify Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-4.5) using additives like formic acid or phosphoric acid can ensure the analytes are fully protonated and minimize these interactions.[2]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine, to the mobile phase can mask the active silanol groups.[2]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to distorted peak shapes.[2]
-
Reduce Injection Volume/Concentration: Dilute your sample or decrease the injection volume.[2]
-
-
Column Degradation: The stationary phase can degrade over time, leading to poor peak shape.[2]
-
Replace the Column: If mobile phase modifications do not improve the peak shape, the column may need to be replaced.[2]
-
Q2: I am observing poor resolution and broad peaks for my analytes. What factors should I investigate?
A: Broad and poorly resolved peaks can significantly compromise the accuracy and sensitivity of your analysis. The issue can stem from several factors related to the mobile phase and the HPLC system itself.[1]
Common Causes and Solutions:
-
Inappropriate Mobile Phase Composition: A mobile phase that results in very long retention times can lead to peak broadening due to diffusion.[1]
-
Adjust Organic Solvent Percentage: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to decrease retention times to a suitable range.[1]
-
-
Suboptimal Column Temperature: Low operating temperatures can slow down the mass transfer of analytes, resulting in broader peaks.[1]
-
Increase Column Temperature: Raising the column temperature can improve efficiency and lead to sharper peaks. However, be mindful of the thermal stability of your analytes.[1]
-
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[1]
-
Minimize Tubing Length and Diameter: Use shorter tubing with a narrower internal diameter to reduce dead volume.[1]
-
-
Column Deterioration: Over time, columns can lose efficiency due to contamination or breakdown of the stationary phase.[1]
-
Flush or Replace the Column: Try flushing the column with a strong solvent. If performance doesn't improve, the column may need replacement. Using a guard column can help extend the life of your analytical column.[1]
-
Q3: How do I choose between methanol (B129727) and acetonitrile as the organic modifier in my mobile phase?
A: Both methanol and acetonitrile are commonly used for the analysis of Tramadol and its metabolites.[1] The choice can influence selectivity (the spacing between peaks) and peak efficiency.[1]
-
Acetonitrile: Often provides sharper peaks (better peak efficiency) and generates lower backpressure compared to methanol.[1] In some cases, a mixture of acetonitrile and 0.1% formic acid has been shown to provide suitable retention times and peak shapes where methanol resulted in poor symmetry.[1]
-
Methanol: The choice of organic modifier can alter the selectivity of the separation. It is recommended to test both during method development to determine the optimal choice for your specific separation goals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the mobile phase when analyzing Tramadol and its metabolites?
A: Tramadol and its metabolites are basic compounds. Therefore, a slightly acidic mobile phase pH, typically in the range of 2.5 to 4.5, is recommended.[2] This ensures that the analytes are in their protonated form, which generally leads to better peak shape and retention on reversed-phase columns.[2] Additives like formic acid, phosphoric acid, or trifluoroacetic acid are commonly used to adjust and maintain the desired pH.[2]
Q2: What type of HPLC column is most suitable for separating Tramadol and its metabolites?
A: C18 columns are the most commonly used stationary phase for Tramadol analysis.[1][2] For polar and basic compounds like Tramadol and its metabolites, using a modern, high-purity silica (B1680970) C18 or C8 column with effective end-capping is highly recommended.[1] These columns are designed to minimize residual silanol interactions, leading to improved peak shape for basic analytes.[1] If adequate selectivity is not achieved with a C18 column, consider columns with different stationary phases, such as phenyl-hexyl or polar-embedded phases.[2]
Q3: Can mobile phase additives improve my separation?
A: Yes, mobile phase additives play a crucial role.
-
Acids (Formic Acid, Phosphoric Acid, Trifluoroacetic Acid): As mentioned, these are used to control the pH and ensure the analytes are protonated, which improves peak shape.[2]
-
Buffers (e.g., Phosphate (B84403) buffer): Buffers are used to maintain a constant pH throughout the analysis, which is critical for reproducible retention times.[3]
-
Competing Bases (e.g., Triethylamine): These can be added in small concentrations to the mobile phase to mask active silanol sites on the stationary phase, thereby reducing peak tailing for basic compounds.[2]
-
Volatile Additives for LC-MS (e.g., Formic Acid, Ammonium Formate): When using mass spectrometry detection, it is crucial to use volatile mobile phase additives to ensure efficient ionization and prevent contamination of the MS source. Non-volatile buffers like phosphate should be avoided.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving the analysis of Tramadol and its metabolites.
Protocol 1: General Gradient HPLC-UV Method
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[2] |
| Mobile Phase A | 0.1% Phosphoric acid in HPLC-grade water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 218 nm[2] |
| Injection Volume | 20 µL[2] |
Protocol 2: LC-MS/MS Method
| Parameter | Specification |
| Column | Cogent Diamond Hydride™, 4 µm, 100 x 2.1 mm[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 1 µL[2] |
Quantitative Data Summary
The following table summarizes the impact of different mobile phase compositions on the retention of Tramadol and its metabolites, compiled from various studies.
| Analyte | Column | Mobile Phase | Retention Time (min) |
| Tramadol | C18 | Methanol and formic acid solution | Short retention time, poor peak symmetry[1] |
| Tramadol | C18 | Acetonitrile and 0.1% formic acid | Suitable retention time and peak shape[1] |
| Tramadol | ZIC-HILIC | Acetonitrile:Acetate buffer (25 mM, pH 5) (90:10 v/v) | Not specified, focus on retention behavior[4] |
| Tramadol | C18 | Acetonitrile:0.1% formic acid (20:80) | Not specified, method for plasma[5] |
| Tramadol Enantiomers, N-DT, O-DT | Lux Cellulose-4 | 0.1% diethylamine (B46881) in Hexane:Ethanol (96:4 v/v) | Baseline separation achieved[6] |
| Tramadol Enantiomers, N-DT, O-DT | Chirobiotic TAG CSP | Methanol (0.1% ATFA):H2O (75:25 v/v) | Partial separation of Tramadol enantiomers[6] |
| Tramadol, O-desmethyltramadol | HyPURITY C18 | Methanol:Water (35:65 v/v) with 0.2% formic acid | Not specified, LC-MS/MS method[7] |
Visualizations
Caption: A general experimental workflow for the analysis of Tramadol and its metabolites.
Caption: A troubleshooting decision tree for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric separation of tramadol hydrochloride and its metabolites by cyclodextrin-mediated capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tramadol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the simultaneous determination of Tramadol (B15222) and its primary metabolites—O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and N,O-didesmethyltramadol (NODT)—in biological matrices. The accurate quantification of these compounds is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document summarizes performance data from various analytical techniques and provides detailed experimental protocols to assist in the selection and validation of the most suitable method for your research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for quantifying Tramadol and its metabolites is contingent on the required sensitivity, selectivity, throughput, and the nature of the biological matrix. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug and its multiple metabolites at low concentrations.[1][2][3] HPLC-UV and HPLC-FLD offer more accessible and cost-effective alternatives, but may lack the sensitivity required for detecting low-level metabolites or may be more susceptible to matrix interferences.[4][5][6] GC-MS is a robust technique, though it often necessitates derivatization of the analytes to improve their volatility and thermal stability.[4][7][8]
Below is a workflow illustrating the key stages of analytical method validation.
A typical workflow for the validation of a bioanalytical method.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for different analytical methods applied to the determination of Tramadol and its metabolites in human plasma and urine.
Table 1: Comparison of HPLC-Based Methods for Tramadol and O-desmethyltramadol (ODT) in Human Plasma
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Linearity Range (ng/mL) | Tramadol: 100-10000ODT: 50-1000 | Tramadol: 100-1000[1] | Tramadol: 2-300ODT: 2-300[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Tramadol: 6.7ODT: 6.7[1][4] | 100[1] | 2[1] |
| Intra-day Precision (%RSD) | ≤4.83[1] | Not Reported | Tramadol: ≤10.9ODT: ≤10.1[1] |
| Inter-day Precision (%RSD) | ≤4.68[4] | Not Reported | Tramadol: ≤10.9ODT: ≤10.1 |
| Accuracy (%) | >95[4] | Not Reported | 89.2–106.2[3] |
| Recovery (%) | 97.6±1.21 (Tramadol)96.3±1.66 (ODT)[4] | 87.2 (Tramadol)89.8 (ODT)[4] | 85.5–106.3[3] |
Table 2: Comparison of Mass Spectrometry-Based Methods for Tramadol and its Metabolites
| Parameter | LC-MS/MS (Human Plasma) | LC-MS/MS (Human Urine) | GC-MS (Human Urine) |
| Analytes | Tramadol, ODT, NDT, NODT | Tramadol, ODT, NDT, and other metabolites | Tramadol, ODT, NDT |
| Linearity Range (ng/mL) | Tramadol: 12.5–1600Metabolites: 2.5–320[3] | 10 - 200[1][4] | 10-1000[7] |
| LLOQ/LOQ (ng/mL) | Tramadol: 12.5Metabolites: 2.5[3] | Tramadol: 10ODT: 7.5[4][8] | Tramadol: 10ODT: 10NDT: 20[7] |
| Intra-day Precision (%RSD) | 1.6–10.2[3] | 1.58 - 3.92[2] | 1.29-6.48[7] |
| Inter-day Precision (%RSD) | 1.6–10.2[3] | 1.58 - 3.92[2] | 1.28-6.84[7] |
| Accuracy (%) | 89.2–106.2[3] | 95.56 - 100.21[2] | 91.79-106.89[7] |
| Recovery (%) | 85.5–106.3[3] | 94.31 - 96.91[2] | 98.21 - 102.12[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are representative protocols for sample preparation and analysis.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes.
Common sample preparation workflows for bioanalysis.
1. Liquid-Liquid Extraction (LLE) A widely used and effective method for extracting Tramadol and its metabolites from biological matrices.
-
Protocol Example (Human Plasma) : To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., venlafaxine, 400 ng/mL).[1] Add 50 µL of 1 M sodium hydroxide.[1] Add 1 mL of a mixture of n-hexane and ethyl acetate (B1210297) (4:1, v/v).[1] Vortex for 5 minutes and then centrifuge at 13,000 rpm for 5 minutes.[1] Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1] Reconstitute the residue in the mobile phase for analysis.
2. Protein Precipitation (PP) A simple and rapid method suitable for high-throughput analysis.
-
Protocol Example (Rat Plasma) : To 50 μL of a rat plasma sample, add 10 μL of the internal standard working solution and 390 μL of acetonitrile (B52724) in a 1.5 mL centrifuge tube.[9] Vortex the mixture and then centrifuge at 13,200 rpm for at least 10 minutes.[9] Transfer 400 μL of the organic supernatant to a new tube and evaporate until dryness.[9] Reconstitute the remaining residue in 100 μL of the mobile phase.[9]
Chromatographic and Mass Spectrometric Conditions
1. LC-MS/MS Method
-
Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column : A C18 column is commonly used, such as a Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID or an Agilent Poroshell 120 EC-C18 (100 × 2.1 mm, 2.7 µm).[10][11]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% or 0.2% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2][9][11]
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometric Conditions :
2. GC-MS Method
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Derivatization : Often required to improve the volatility and thermal stability of the analytes.[11]
-
Column : A non-polar column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is frequently used.[11]
-
Carrier Gas : Helium.
-
Injection Mode : Splitless.
-
Detection : Electron Impact (EI) ionization with mass selective detection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Validation of a high-performance liquid chromatography method for tramadol and o-desmethyltramadol in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of fixed-dose combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to O-Desmethyl Tramadol-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tramadol (B15222) and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of O-Desmethyl Tramadol-d6, a stable isotope-labeled internal standard (SIL-IS), with other alternatives, primarily structural analog internal standards. The evidence, supported by experimental data from various studies, overwhelmingly demonstrates the superior performance of SIL-ISs in mitigating analytical variability inherent in complex biological matrices.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential.[1] An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis.[1] These variations can arise from analyte loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response, often due to matrix effects.[1] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.
The ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for these variations.[2] This is where stable isotope-labeled internal standards, such as this compound, excel.
This compound: The Superior Choice
This compound is a deuterated form of O-desmethyltramadol, the primary active metabolite of tramadol.[3][4] In this SIL-IS, six hydrogen atoms are replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[4] This subtle increase in mass allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical and physical properties remain nearly identical.[2][5] This near-identical nature is the key to its superior performance compared to structural analog internal standards, which are different molecules with similar but not identical properties.
The primary advantages of using this compound include:
-
Co-elution with the Analyte: this compound has a retention time that is almost identical to the non-labeled O-desmethyltramadol. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.[6]
-
Similar Ionization Efficiency: The deuterated standard exhibits virtually the same ionization efficiency in the mass spectrometer's source as the analyte. This is crucial for correcting ion suppression or enhancement caused by co-eluting matrix components.[6]
-
Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, and reconstitution steps is mirrored by an equivalent loss of the deuterated internal standard, maintaining a consistent analyte-to-internal standard ratio.[6]
Performance Data: A Comparative Overview
The following tables summarize quantitative data from various studies, highlighting the performance of analytical methods for tramadol and its metabolites using either deuterated internal standards (like this compound) or structural analog internal standards. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions. However, the collective evidence strongly supports the enhanced performance of methods employing stable isotope-labeled internal standards.
Table 1: Performance Comparison of Internal Standards for Tramadol and O-Desmethyltramadol Analysis
| Parameter | Method with Deuterated Internal Standard (this compound / Tramadol-d6) | Method with Structural Analog Internal Standard (e.g., Medazepam, Propranolol, Proadifen) |
| Accuracy | Inter-assay accuracy typically within 8-13%[7] | Accuracy reported as >95% (which translates to a bias of <5%) in some studies[8], while others show wider ranges. |
| Precision (CV%) | Inter-assay precision generally within 12-13%[7] | Intra- and inter-day precision reported as ≤4.83% in one study[8], but can be higher in others. |
| Recovery | Mean recovery for tramadol and O-desmethyltramadol often >85%[9] | Extraction efficiencies reported to be high, for instance, 102.12% for tramadol and 101.30% for ODT with proadifen (B1678237) as IS[1] |
| Matrix Effect | Generally negligible when compensated with deuterated internal standards[10] | Can be significant and less effectively compensated for compared to SIL-IS. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are generalized experimental protocols for the quantification of tramadol and O-desmethyltramadol in biological matrices using LC-MS/MS with an internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and rapid method for sample cleanup.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is often employed.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for tramadol and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions monitored are specific for the analyte and the internal standard. For example:
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical relationships involved, the following diagrams are provided.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: How a SIL-IS compensates for matrix-induced ion suppression versus a structural analog.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of a robust and reliable bioanalytical method for the quantification of tramadol and its metabolites. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision, this compound represents the gold standard.
References
- 1. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Tramadol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of tramadol (B15222) in biological matrices. The selection of an analytical method is a critical decision in drug development and clinical monitoring, directly impacting data reliability and study outcomes. This document summarizes key performance characteristics from published validation studies to assist researchers in making informed decisions for their specific analytical needs. While a direct head-to-head cross-validation study was not found in the public literature, this guide synthesizes data from single-laboratory validations to offer a comprehensive comparative overview.
Data Presentation: Quantitative Performance
The following tables summarize the performance characteristics of LC-MS/MS and GC-MS methods for tramadol quantification as reported in various studies. These parameters are crucial for evaluating the suitability of a method for a particular application.
Table 1: Performance Characteristics of LC-MS/MS Methods for Tramadol Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) |
| Human Plasma | 1.00 - 400.00 | 1.00 | 98.2 - 100.1 | < 10 (Intra- & Inter-day) | 61.6 - 62.9 |
| Human Urine | 10 - 16000 | 10 | 98.2 - 100.1 | < 10 (Intra- & Inter-day) | Not Reported |
| Human Plasma | 1 - 500 | Not Specified | 91.3 | 3.8 | Not Reported |
| Human Plasma | 12.5 - 500 | 12.5 | 89.2 - 106.2 | 1.6 - 10.2 (Intra- & Inter-day) | 85.5 - 106.3 |
| Human Urine | 0.1 - 160 | Not Specified | 95.56 - 100.21 | 1.58 - 3.92 (Between- & Within-day) | 94.31 - 96.91 |
Table 2: Performance Characteristics of GC-MS Methods for Tramadol Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) |
| Human Plasma | 10 - 200 | Not Specified | >95 | ≤4.83 (Intra- & Inter-day) | 97.6 ± 1.21 |
| Human Urine | 10 - 200 | 10 | >95 | ≤4.93 (Intra- & Inter-day) | 94.1 ± 2.91 |
| Rat Blood | 25 - 5000 | 25 | Not Reported | Not Reported | Not Reported |
| Human Plasma | Not Specified | 0.04 µg/mL (40 ng/mL) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Below are representative methodologies for LC-MS/MS and GC-MS analysis of tramadol, synthesized from the reviewed literature.
LC-MS/MS Method for Tramadol in Human Plasma
-
Sample Preparation: A common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). For instance, plasma samples (e.g., 200 µL) are mixed with an internal standard (e.g., venlafaxine). Proteins are precipitated with a solvent like acetonitrile. After centrifugation, the supernatant may be further purified using SPE cartridges (e.g., C18). The eluent is then evaporated and the residue is reconstituted in the mobile phase for injection.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is frequently used (e.g., Diamonsil C18, HyPRITY C18).[2][3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[2][3][4] Isocratic or gradient elution can be employed.
-
Flow Rate: Flow rates are generally in the range of 0.5 - 0.8 mL/min.[2][4]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for tramadol and its internal standard. For tramadol, a common transition is m/z 264.1 → 58.2.[2][3]
-
GC-MS Method for Tramadol in Human Plasma
-
Sample Preparation: Liquid-liquid extraction is a prevalent technique. Plasma samples are alkalinized (e.g., with NaOH) and then extracted with an organic solvent (e.g., a mixture of ethyl acetate and diethyl ether).[5] An internal standard (e.g., medazepam or nefopam (B83846) hydrochloride) is added prior to extraction.[5][6][7] The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection. Derivatization may be required for certain metabolites to improve their volatility and chromatographic behavior.
-
Chromatographic Conditions:
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, ramping up to 250°C, and then to 320°C to ensure adequate separation and elution of the analytes.[8]
-
Carrier Gas: Helium is the standard carrier gas.[8]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Impact (EI) ionization is standard.[8]
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[6] For tramadol, the ion at m/z 58 is frequently monitored for quantification.[6]
-
Methodology Visualization
The following diagrams illustrate the general workflows for the analytical methods and the logical process of cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revmedchir.ro [revmedchir.ro]
- 5. wjbphs.com [wjbphs.com]
- 6. Validation of a GC/MS method for the determination of tramadol in human plasma after intravenous bolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Quantitative Analysis of O-Desmethyl Tramadol: A Comparative Guide to Linearity and Lower Limits of Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of tramadol (B15222) and its primary active metabolite, O-Desmethyl Tramadol (ODT), establishing robust and sensitive quantification methods is paramount. This guide provides a comparative overview of the linearity and lower limits of quantification (LLOQ) for ODT achieved by various analytical techniques, supported by experimental data from published studies. This information is critical for selecting the appropriate methodology based on the specific requirements of pharmacokinetic, toxicokinetic, or forensic investigations.
Comparative Performance of Analytical Methods
The quantification of O-Desmethyl Tramadol has been successfully achieved using several analytical platforms, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the linearity and LLOQ data from a range of validated methods.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| HPLC-UV | Human Plasma | 7.5 - 300[1] | 6.7[1] |
| Human Plasma | 50 - 500[2] | 50[2] | |
| Human Plasma | 250 - 2000[3][4] | 250[3][4] | |
| HPLC with Fluorescence Detection | Human Plasma | Not Specified | 3.271[1][5] |
| Wastewater | 56 - 392 (ng/L) | 56 (ng/L)[6] | |
| LC-MS/MS | Human Plasma | 2.5 - 320[7] | 2.5[7] |
| Human Plasma | Not Specified | ~20[8] | |
| Human Whole Blood | 0.25 - 250 | 0.125 - 0.50[9] | |
| GC-MS | Human Plasma | 7.5 - 300[1] | 7.5[1] |
| Human Urine | 10 - 1000[10] | 10[10] | |
| Rat Blood | 25 - 5000[11] | Not Specified | |
| Human Hair | 0.1 - 20.0 (ng/mg) | 0.06 (ng/mg)[12] |
Experimental Protocols: A Closer Look
The methodologies employed to achieve the above-mentioned analytical performance vary in their sample preparation, chromatographic separation, and detection principles. Below are detailed protocols from selected studies that showcase these different approaches.
HPLC-UV Method for Human Plasma
-
Sample Preparation: This method combines liquid-liquid extraction and protein precipitation for sample clean-up.[1]
-
Chromatographic Separation: A BDS-Hypersil-C18 column (5µm, 250cm x 4.6mm) is used with a double gradient mobile phase.[1]
-
Detection: UV detection is employed for quantification.[1]
LC-MS/MS Method for Human Plasma
-
Sample Preparation: A simple protein precipitation using acetonitrile (B52724) and methanol (B129727) under basic conditions is performed.[7]
-
Chromatographic Separation: An octadecylsilyl column (3-μm particles) is used with an isocratic mobile phase consisting of a mixture of methanol and 0.15% formic acid in water (35:65, v/v).[7] The total run time is 10 minutes.[7]
-
Detection: A mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode is used for detection.[7]
GC-MS Method for Human Urine
-
Sample Preparation: The protocol involves liquid-liquid extraction with methyl-tert-butyl ether (MTBE), followed by a back extraction with 0.1 M hydrochloric acid. Proadifen (SKF525A) is used as the internal standard.[10]
-
Derivatization: Although not explicitly detailed in the summary, GC-MS analysis of polar analytes like ODT often requires a derivatization step to improve volatility and chromatographic performance.
-
Chromatographic Separation and Detection: Gas chromatography is used for separation, followed by mass spectrometry for detection and quantification.[10]
Visualizing the Analytical Workflow
To better understand the logical flow of a typical quantitative bioanalytical method validation, the following diagram illustrates the key stages involved in determining the linearity and lower limit of quantification for O-Desmethyl Tramadol.
This guide provides a foundational comparison of analytical methods for the quantification of O-Desmethyl Tramadol. The selection of an optimal method will be dictated by the specific analytical challenges and performance requirements of the intended application. Researchers are encouraged to consult the primary literature for more in-depth information on the validation parameters of each method.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Validation of a high-performance liquid chromatography method for tramadol and o-desmethyltramadol in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Simultaneous quantification of tramadol and O-desmethyltramadol in hair samples by gas chromatography-electron impact/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Tramadol and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of Tramadol against other commonly prescribed opioids: Codeine, Oxycodone, Fentanyl, and Morphine. The information presented is intended to support research and development by offering a clear overview of their biotransformation, the enzymes involved, and the clinical implications of their metabolic profiles.
Introduction
Opioid analgesics are a cornerstone of pain management, but their efficacy and safety are significantly influenced by their metabolic fate in the body. Inter-individual variability in drug metabolism can lead to differences in therapeutic response and adverse effects. Tramadol, a synthetic opioid, possesses a unique dual mechanism of action, acting as both a weak µ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.[1] Its analgesic effect is heavily reliant on its metabolic conversion to more potent active metabolites. Understanding the nuances of Tramadol's metabolism in comparison to other opioids is crucial for optimizing pain therapy and developing safer analgesics.
Comparative Metabolic Pathways
The metabolism of these opioids is predominantly hepatic, involving Phase I (oxidation, demethylation) and Phase II (glucuronidation) reactions. The cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP3A4, plays a pivotal role in the Phase I metabolism of many opioids, while UDP-glucuronosyltransferases (UGTs) are key in Phase II.[2][3]
Tramadol
Tramadol is a prodrug that is metabolized in the liver by CYP2D6 to its primary active metabolite, O-desmethyltramadol (M1).[4][5] M1 has a significantly higher affinity for the µ-opioid receptor than the parent compound and is a more potent analgesic.[6] Tramadol is also metabolized by CYP3A4 and CYP2B6 to the inactive metabolite N-desmethyltramadol (M2).[7]
dot
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tramadol Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Vitro Pharmacological Comparison: Tramadol vs. O-Desmethyltramadol
Tramadol is a centrally acting analgesic renowned for its dual mechanism of action, which involves a weak affinity for the µ-opioid receptor (MOR) and the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake.[1] A significant portion of its analgesic effect is attributed to its primary active metabolite, O-desmethyltramadol (O-DSMT or M1), which is produced through hepatic metabolism by the cytochrome P450 enzyme CYP2D6.[1] This metabolite demonstrates a substantially higher affinity and potency at the µ-opioid receptor compared to its parent compound.[1] This guide provides a detailed in-vitro comparison of the pharmacological properties of Tramadol and O-Desmethyltramadol, supported by experimental data.
Data Presentation: Quantitative In-Vitro Comparison
The following tables summarize the key in-vitro pharmacological parameters for Tramadol and its primary active metabolite, O-Desmethyltramadol.
Table 1: µ-Opioid Receptor (MOR) Binding Affinity
This table compares the binding affinity (Ki) of Tramadol and O-Desmethyltramadol to the human µ-opioid receptor. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) |
| (+/-)-Tramadol | Human µ-opioid | Competition Binding | [³H]Naloxone | 2400[1] |
| (+)-O-Desmethyltramadol ((+)-M1) | Human µ-opioid | Competition Binding | [³H]Naloxone | 3.4 |
| (-)-O-Desmethyltramadol ((-)-M1) | Human µ-opioid | Competition Binding | [³H]Naloxone | 240 |
Table 2: µ-Opioid Receptor Functional Activity ([³⁵S]GTPγS Assay)
This table presents the potency (EC₅₀) and efficacy (Eₘₐₓ) of Tramadol and O-Desmethyltramadol in activating the µ-opioid receptor, as measured by the stimulation of [³⁵S]GTPγS binding. A lower EC₅₀ value indicates greater potency. Efficacy is shown relative to the full agonist DAMGO.
| Compound | Potency (EC₅₀) | Efficacy (Eₘₐₓ) (% of DAMGO) |
| (+/-)-Tramadol | >10,000 nM | Not Agonist |
| (+)-O-Desmethyltramadol ((+)-M1) | 860 nM[2] | 52%[2] |
| (-)-O-Desmethyltramadol ((-)-M1) | >10,000 nM | Weak Agonist |
Table 3: Monoamine Transporter Reuptake Inhibition
This table outlines the inhibitory activity (IC₅₀) of Tramadol and its enantiomers on serotonin and norepinephrine transporters. A lower IC₅₀ value indicates more potent inhibition.
| Compound | Transporter | Assay Type | IC₅₀ (µM) |
| (+/-)-Tramadol | Human SERT | [³H]5-HT Uptake | 3.1[3][4] |
| (+)-Tramadol | Human SERT | [³H]5-HT Uptake | ~1[4] |
| (-)-Tramadol | Human NET | [³H]NE Uptake | ~0.5[5] |
| O-Desmethyltramadol | Human SERT | [³H]5-HT Uptake | ~30[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results.[6]
1. µ-Opioid Receptor Radioligand Binding Assay
-
Objective : To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[6]
-
Methodology :
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing the human µ-opioid receptor.[6]
-
Assay Buffer : A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.[1]
-
Competition Binding : A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]Naloxone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Tramadol or O-desmethyltramadol).[1]
-
Incubation : The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[7]
-
Detection : The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[7]
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective : To assess the functional activity (potency and efficacy) of test compounds as agonists at the µ-opioid receptor.[8]
-
Methodology :
-
Membrane Preparation : Similar to the binding assay, membranes from cells expressing the µ-opioid receptor are used.[8]
-
Assay Buffer : The buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP.[8]
-
Assay Procedure : Cell membranes are incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[8]
-
Incubation : The reaction is carried out at 30°C for a specific time (e.g., 60 minutes).[8]
-
Filtration and Detection : The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration, similar to the radioligand binding assay.[8]
-
Data Analysis : The data are analyzed to determine the EC₅₀ (concentration for half-maximal stimulation) and the Eₘₐₓ (maximum stimulation) relative to a standard full agonist like DAMGO.[8]
-
3. Monoamine Reuptake Assay
-
Objective : To measure the inhibitory effect of test compounds on serotonin (SERT) or norepinephrine (NET) transporters.
-
Methodology :
-
Cell Culture : HEK293 cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) are used.[1]
-
Assay Buffer : A Krebs-Ringer-HEPES buffer is typically used.[9]
-
Inhibition Assay : Cells are pre-incubated with varying concentrations of the test compound.[9]
-
Radiolabeled Substrate Addition : A fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT or [³H]NE for NET) is added to initiate the uptake reaction.[1]
-
Incubation : The cells are incubated for a short period (e.g., 10-15 minutes) at 37°C.[1]
-
Termination and Detection : The uptake is terminated by washing with ice-cold buffer, and the amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.
-
Data Analysis : The IC₅₀ value, the concentration of the test compound that inhibits 50% of the substrate uptake, is calculated.
-
Mandatory Visualizations
Caption: Metabolic conversion of Tramadol and primary sites of action.
Caption: Generalized workflow for a radioligand competition binding assay.
Caption: µ-Opioid receptor activation and G-protein signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Evaluating the Performance of Deuterated Internal Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving the highest degree of accuracy and precision in quantitative studies is paramount. The choice of an internal standard (IS) is a critical decision that directly influences the reliability of data, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against their non-deuterated (structural analogue) counterparts, supported by experimental data and detailed methodologies, to inform the selection process for robust and reliable bioanalytical assays.
Internal standards are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" in quantitative bioanalysis.[2][3] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a stable isotope-labeled internal standard (SIL-IS) behaves almost identically to the analyte during extraction, chromatography, and ionization.[2][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus, supported by regulatory bodies like the European Medicines Agency (EMA), favors the use of SIL-IS for bioanalytical methods.[5] The EMA has noted that over 90% of submissions incorporate SIL-IS.[5] While non-deuterated, or structural analogue, internal standards can be used, they often lead to less reliable data and may compromise assay performance, potentially leading to study rejection.[5][6]
The primary advantage of a deuterated IS lies in its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[5][7] Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for more accurate correction.[5][8]
Quantitative Data Summary
The following tables summarize the comparative performance of deuterated versus non-deuterated internal standards from representative bioanalytical studies.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[3]
Table 2: Bioanalysis of Atorvastatin (B1662188) using Deuterated vs. Structural Analog Internal Standard
| Parameter | Deuterated IS (Atorvastatin-d5) | Structural Analog IS (Phenacetin) |
| Linearity (r²) | > 0.999 | 0.9993 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% |
| Precision (% CV) | < 5% | < 10% |
| Matrix Effect (% CV) | < 10% | > 20% (Hypothetical) |
| Recovery (% CV) | Consistent and reproducible (< 15%) | Variable |
Data for Atorvastatin-d5 is based on typical performance for SIL-IS.[9] Data for Phenacetin (B1679774) is based on a published method for atorvastatin analysis.[10] The matrix effect for the structural analog is a hypothetical representation of potential outcomes.[11]
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard, a series of validation experiments must be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma) compared to a non-deuterated internal standard.
Materials and Reagents:
-
Analytes: Atorvastatin and Atorvastatin-d5 (Internal Standard)
-
Structural Analog IS: Phenacetin
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Biological Matrix: Drug-free human plasma from at least six different sources.[3]
Instrumentation:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation and Analysis:
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of atorvastatin, atorvastatin-d5, and phenacetin in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare working solutions by diluting the stock solutions to the desired concentrations for spiking into plasma and for preparing calibration standards.
2. Matrix Effect Evaluation Protocol:
-
Set 1 (Analyte and IS in Neat Solution): Prepare a solution containing atorvastatin and atorvastatin-d5 (or phenacetin) in the reconstitution solvent at a concentration representative of the final assay.
-
Set 2 (Analyte and IS in Post-Extraction Spiked Matrix):
-
Extract blank plasma from the six different sources using the chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Spike the extracted blank matrix with atorvastatin and atorvastatin-d5 (or phenacetin) at the same concentration as in Set 1.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
3. Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor for the analyte and the internal standard for each matrix source:
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF of analyte / MF of internal standard[3]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[3]
Visualizing the Workflow and Decision Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical steps in selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysisjournal.com [bioanalysisjournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of O-Desmethyl Tramadol-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. O-Desmethyl Tramadol-d6, a deuterated analog of a Tramadol metabolite, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
O-Desmethyl Tramadol is classified as toxic if swallowed and poses a long-term hazard to aquatic life.[1][2] Therefore, it is imperative that this compound does not enter sanitary sewers, storm sewers, or landfills.[3] The primary recommendation from safety data sheets is to dispose of the substance and its container in accordance with local, state, and federal regulations.[1][3][4]
Hazard Profile Summary
For quick reference, the key hazard information for O-Desmethyl Tramadol is summarized in the table below. Note that while this data is for the non-deuterated form, the hazard profile of the d6 variant is considered to be comparable for disposal purposes.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][2] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness[1] |
| Hazardous to the Aquatic Environment, Long-Term | H411 | Toxic to aquatic life with long lasting effects[1][2] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to mitigate risks to personnel and the environment. The following steps outline the recommended procedure for the disposal of this compound.
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations regarding the disposal of chemical waste.
-
Engage a Licensed Waste Disposal Service: The most critical step is to contact a licensed professional waste disposal service to handle the material.[4] These services are equipped to manage hazardous chemical waste in a compliant and environmentally sound manner.
-
Proper Packaging and Labeling:
-
Ensure the waste is stored in a suitable, closed, and properly labeled container.[4]
-
The label should clearly identify the contents as "this compound" and include appropriate hazard pictograms.
-
-
Avoid Environmental Release: Under no circumstances should this compound be released into the environment.[1][3] This includes drains, waterways, or general trash.
-
Handling Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1][3] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste according to the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance in all laboratory operations.
References
Essential Safety and Logistics for Handling O-Desmethyl Tramadol-d6
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like O-Desmethyl Tramadol-d6 are paramount. This document provides immediate, essential safety protocols, operational plans, and disposal guidelines to ensure the safe laboratory use of this substance.
This compound is the deuterated form of O-desmethyltramadol (O-DSMT), an active metabolite of Tramadol, which is an opioid analgesic[1][2][3]. Due to its classification as an opioid, it should be handled with stringent safety measures to prevent occupational exposure[4].
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound hydrochloride is provided below.
| Property | Value | Reference |
| CAS Number | 1261393-87-6 | [5][6] |
| Molecular Formula | C₁₅H₁₇D₆NO₂ • HCl | [1][5][6] |
| Molecular Weight | 291.80 g/mol | [1][5][6] |
| Appearance | White to Light Beige Solid | [1] |
| Storage Temperature | -20°C | [6][7] |
Hazard Identification and Safety Precautions
The non-deuterated form, O-Desmethyltramadol hydrochloride, is classified as toxic if swallowed, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects[8]. Due to its potent opioid nature, this compound should be handled with the assumption that it presents similar hazards.
Hazard Statements:
-
H301: Toxic if swallowed[8].
-
H336: May cause drowsiness or dizziness[8].
-
H411: Toxic to aquatic life with long lasting effects[8].
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[8].
-
P264: Wash hands thoroughly after handling[8].
-
P270: Do not eat, drink or smoke when using this product[8].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[9].
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up[8].
-
P501: Dispose of contents/container in accordance with local regulations[8].
Operational Plan: Handling this compound
A step-by-step guide for the safe handling of this compound in a laboratory setting is outlined below.
Engineering Controls and Designated Areas
-
All work with solid this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk[4][10].
-
Weighing of the powdered substance should be done with care to avoid generating dust. Anti-static tools can be beneficial[4].
-
Designate a specific area for handling potent opioids and clearly label it[4].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | Prevents skin contact. Double gloving is recommended in case the outer glove is compromised[11]. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles[10]. |
| Body Protection | A disposable lab coat or a Tyvek suit | Prevents contamination of personal clothing[4][12]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be considered based on a risk assessment, especially when handling powders[4][10]. | Minimizes the risk of inhaling airborne particles. |
Experimental Workflow
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a licensed disposal vendor. Ensure that the waste is clearly labeled as containing a potent opioid.
-
Local Regulations: Always adhere to local, state, and federal regulations for the disposal of controlled substances and hazardous chemical waste[8].
References
- 1. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Desmetramadol - Wikipedia [en.wikipedia.org]
- 3. nyc.gov [nyc.gov]
- 4. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. aphl.org [aphl.org]
- 11. content.govdelivery.com [content.govdelivery.com]
- 12. Protection against fentanyl & other opioids [dupont.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
